molecular formula C14H11Cl2NO B2954766 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol CAS No. 1232824-56-4

4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol

Número de catálogo: B2954766
Número CAS: 1232824-56-4
Peso molecular: 280.15
Clave InChI: GUWJGODELBZQEH-RQZCQDPDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol is an organic compound belonging to the class of Schiff bases, characterized by an imine functional group (-C=N-). This class of compounds is of significant interest in scientific research due to its diverse potential applications. Schiff bases are widely studied as key intermediates in organic synthesis and for their roles in coordination chemistry, where they can act as ligands to form complexes with various metal ions. These complexes are often investigated for their catalytic, magnetic, and biological properties. Researchers explore such chlorinated phenolic Schiff bases for multiple applications, including the development of novel antimicrobial agents, the creation of sensors, and the synthesis of more complex molecular structures. The presence of chlorine atoms and the phenolic hydroxyl group in its structure can influence its reactivity, acidity (pKa), and physical characteristics. As with many research chemicals, this product is intended for laboratory investigation and development purposes only. It is crucial to consult relevant, up-to-date scientific literature and safety data sheets for detailed information on its physical properties (e.g., molecular weight, melting point, solubility), specific mechanism of action in your intended application, and safe handling procedures. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Propiedades

IUPAC Name

4-chloro-2-[(4-chlorophenyl)methyliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c15-12-3-1-10(2-4-12)8-17-9-11-7-13(16)5-6-14(11)18/h1-7,9,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWJGODELBZQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=CC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This in-depth technical guide provides a comprehensive overview of the synthesis, mechanism, and characterization of the Schiff base 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol. Schiff bases, characterized by their azomethine (-C=N-) group, are a cornerstone in medicinal chemistry and material science due to their diverse biological activities and coordination capabilities.[1][2] This document details a robust and reproducible synthesis pathway, elucidates the underlying reaction mechanism, and presents a full suite of characterization protocols. It is intended for researchers, chemists, and professionals in drug development seeking to synthesize and validate this specific class of halogenated Schiff bases, which are of particular interest for their potential therapeutic applications.[3][4]

Theoretical Framework: The Chemistry of Schiff Base Formation

The synthesis of the target Schiff base is achieved through a condensation reaction, a fundamental process in organic chemistry first reported by Hugo Schiff in 1864.[5][6] The reaction involves the nucleophilic addition of a primary amine to a carbonyl compound (an aldehyde or ketone), followed by a dehydration step to yield the final imine, or Schiff base.[7][8]

Reaction Mechanism

The formation is a two-step process that is typically reversible and often catalyzed by a mild acid or base.[5][9]

  • Nucleophilic Addition: The primary amine, 4-chlorobenzylamine, acts as a nucleophile. Its lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde, 5-chloro-2-hydroxybenzaldehyde. This leads to the formation of an unstable tetrahedral intermediate known as a carbinolamine (or hemiaminal).[7][9]

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. This dehydration step is the rate-determining step and is often facilitated by heating or the presence of a catalyst to form the stable carbon-nitrogen double bond (azomethine group) characteristic of all Schiff bases.[5][8]

The overall reaction is pH-dependent. An optimal pH (typically mildly acidic) is required to facilitate both the nucleophilic attack and the subsequent dehydration without excessively protonating the amine, which would render it non-nucleophilic.[8]

G cluster_step1 reactant reactant intermediate intermediate product product step_label step_label aldehyde 5-Chloro-2-hydroxybenzaldehyde (Carbonyl Compound) carbinolamine Carbinolamine Intermediate (Unstable) aldehyde->carbinolamine amine 4-Chlorobenzylamine (Primary Amine) amine->carbinolamine schiff_base Target Schiff Base (Imine) carbinolamine->schiff_base water Water (H₂O)

Caption: Mechanism of Schiff Base Formation.

Experimental Synthesis Protocol

This section outlines the detailed methodology for the synthesis of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (mmol)Quantity (g)
5-Chloro-2-hydroxybenzaldehydeC₇H₅ClO₂156.57101.57
4-ChlorobenzylamineC₇H₈ClN141.60101.42
Absolute EthanolC₂H₅OH46.07-50 mL
Step-by-Step Synthesis Workflow
  • Preparation of Reactant Solutions:

    • In a 100 mL round-bottom flask, dissolve 1.57 g (10 mmol) of 5-chloro-2-hydroxybenzaldehyde in 25 mL of absolute ethanol. Stir until fully dissolved.

    • In a separate beaker, dissolve 1.42 g (10 mmol) of 4-chlorobenzylamine in 25 mL of absolute ethanol.

  • Reaction Condensation:

    • Add the ethanolic solution of 4-chlorobenzylamine dropwise to the stirring solution of 5-chloro-2-hydroxybenzaldehyde at room temperature.

    • Upon addition, the mixture may turn a distinct yellow color, indicating the initial formation of the Schiff base.

  • Reflux:

    • Fit the round-bottom flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

    • Maintain the reflux for approximately 3-4 hours to ensure the reaction goes to completion.[10] The progress can be monitored using Thin Layer Chromatography (TLC).

  • Isolation of Product:

    • After the reflux period, remove the heat source and allow the reaction mixture to cool slowly to room temperature.

    • Further cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the solid product.

  • Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield a highly pure crystalline product.

  • Drying:

    • Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Rationale for Experimental Design
  • Choice of Solvent: Absolute ethanol is an ideal solvent as it effectively dissolves both the polar aldehyde and the amine starting materials, while its volatility simplifies removal after the reaction.[6] Its protic nature can also help stabilize intermediates.

  • Stoichiometry: A 1:1 molar ratio of aldehyde to amine is employed to ensure efficient conversion and minimize side products, which is standard for condensation reactions.[11]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration of the carbinolamine intermediate, which is the rate-limiting step, thus driving the equilibrium towards the product.[5]

  • Purification by Recrystallization: This is a critical step to ensure the high purity of the final compound. The Schiff base product is typically less soluble in cold ethanol than the starting materials, allowing for effective separation and the formation of well-defined crystals.

G arrow A 1. Dissolve Reactants 5-chloro-2-hydroxybenzaldehyde & 4-chlorobenzylamine in Ethanol B 2. Mix Solutions Add amine solution to aldehyde solution A->B C 3. Reflux Heat mixture for 3-4 hours B->C D 4. Cool & Precipitate Allow to cool to room temp, then ice bath C->D E 5. Filter & Wash Isolate solid product and wash with cold ethanol D->E F 6. Recrystallize & Dry Purify by recrystallization and dry under vacuum E->F G 7. Characterization FT-IR, NMR, Melting Point Analysis F->G

Caption: Experimental Workflow for Schiff Base Synthesis.

Product Characterization

Validation of the synthesized 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol is performed using standard analytical techniques.

Physical Properties
  • Appearance: Yellow crystalline solid.

  • Melting Point: A sharp melting point is indicative of high purity. For similar structures, melting points are often observed in the range of 100-150 °C.[12][13]

Spectroscopic Analysis

The structural confirmation relies heavily on spectroscopic data, which reveals the disappearance of starting functional groups and the appearance of new ones.

TechniqueKey Observational DataRationale
FT-IR (cm⁻¹) Disappearance of aldehyde C=O stretch (~1650-1700 cm⁻¹). Disappearance of primary amine N-H stretch (~3300-3400 cm⁻¹). Appearance of a strong C=N (azomethine) stretch (~1600-1640 cm⁻¹) .[14] Persistence of phenolic O-H stretch (~3100-3300 cm⁻¹).Confirms the condensation of the aldehyde and amine to form the imine functional group.
¹H NMR (ppm) Appearance of a characteristic singlet for the azomethine proton (HC=N) at δ 8.5-9.0 ppm .[13][15] Aromatic protons will appear in the δ 6.8-7.8 ppm range. A singlet for the phenolic -OH proton, often broad, will appear at high chemical shift (δ > 10 ppm) due to intramolecular hydrogen bonding.[13]Provides unambiguous evidence of the imine bond formation and the overall proton environment of the molecule.
¹³C NMR (ppm) Appearance of the azomethine carbon (HC=N) signal at δ 160-170 ppm .[16] Aromatic carbons appear in the δ 115-160 ppm range.Confirms the carbon skeleton of the molecule and the presence of the sp²-hybridized imine carbon.

Significance in Drug Development

Schiff bases are recognized as privileged scaffolds in medicinal chemistry. The incorporation of halogen atoms, such as chlorine, into the molecular structure can significantly enhance the lipophilicity and metabolic stability of a compound, often leading to improved biological activity.[3] Chloro-substituted Schiff bases derived from salicylaldehydes have demonstrated a wide spectrum of pharmacological effects, including:

  • Antimicrobial and Antifungal Activity: The azomethine linkage is crucial for their ability to disrupt microbial cell processes.[17][18]

  • Anti-inflammatory Properties: Certain Schiff bases have shown potent anti-inflammatory effects.[4][19]

  • Anticancer Potential: They can act as effective ligands, and their metal complexes, in particular, have been investigated for their cytotoxicity against various cancer cell lines.[4][17]

The title compound, with its dual chlorophenyl and chlorophenol moieties, represents a promising candidate for further investigation as a potential therapeutic agent.

References

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry Schiff Bases. (n.d.). SATHEE JEE - IIT Kanpur. Retrieved from [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods. (2023). SciSpace. Retrieved from [Link]

  • Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. (n.d.). Vedantu. Retrieved from [Link]

  • Overview of Schiff Bases. (2022). IntechOpen. Retrieved from [Link]

  • Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. (2017). Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology. Retrieved from [Link]

  • Naeimi, H., Safari, J., & Heidarnezhad, A. (2007). Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine. Dyes and Pigments. Retrieved from [Link]

  • Ommenya, F. K. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF SCHIFF BASE, 4- CHLORO-2-{(E)-[(4-FLUOROPHENYL) IMINO]METHYL}PHENOL AND ITS TRANSITION METAL (II) COMPLEXES. Jomo Kenyatta University of Agriculture and Technology. Retrieved from [Link]

  • Al-Masoudi, W. (2017). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Wady, A. F., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars International Journal of Chemistry and Material Sciences. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, DFT Studies of Novel Cu(II), Zn(II), VO(II), Cr(III), and La(III) Chloro-Substituted Schiff Base Complexes: Aspects of Its Antimicrobial, Antioxidant, Anti-Inflammatory, and Photodegradation of Methylene Blue. Molecules. Retrieved from [Link]

  • Anupama, B., & Sridevi, A. (2018). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. International Journal of Recent Scientific Research. Retrieved from [Link]

  • Recent Applications of Schiff Bases in Biomedical Sciences. (2025). IntechOpen. Retrieved from [Link]

  • Al-Zoubi, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society. Retrieved from [Link]

  • Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Academic Journals and Conferences. Retrieved from [Link]

  • Ali, A., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. Retrieved from [Link]

  • Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Schiff Bases: Contemporary Synthesis, Properties, and Applications. (2024). IntechOpen. Retrieved from [Link]

  • Ommenya, F. K., et al. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes. Journal of Chemistry. Retrieved from [Link]

  • Tukur, A. (2020). Synthesis, Characterization and Antimicrobial Studies of 2-{(E)- [(4-Chlorophenyl)Imino]Methyl}Phenol Schiff Base Ligand and its Cu(II) Complex. Semantic Scholar. Retrieved from [Link]

  • Synthesis and Biological Study of Novel Schiff Base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand and their Metal Complexes. (2024). Letters in Applied NanoBioScience. Retrieved from [Link]

  • Different Schiff Bases—Structure, Importance and Classification. (2022). Molecules. Retrieved from [Link]

  • Gümüş, F., et al. (2023). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. Molecules. Retrieved from [Link]

Sources

Electronic and Structural Profiling of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol: A DFT and HOMO-LUMO Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the quantum mechanical properties and non-covalent interactions of small molecules. Halogenated Schiff bases, such as 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol , have emerged as highly versatile pharmacophores due to the synergistic effects of hydrogen and halogen bonding[1].

This technical guide provides an in-depth analysis of the Density Functional Theory (DFT) calculations, HOMO-LUMO energy dynamics, and structural-property relationships of this specific molecule. By correlating its monoclinic crystal architecture with its electronic reactivity descriptors, we elucidate the causality behind its biological efficacy, including its binding affinity to SARS-CoV-2 proteins and antibacterial targets[1].

Chemical Rationale and Structural Architecture

The molecule 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol is characterized by an imine (azomethine) linkage bridging a chlorinated phenol ring and a chlorinated benzyl group.

Single-crystal X-ray diffraction (SCXRD) studies reveal that the compound crystallizes in the monoclinic P21​/n space group[2]. The structural stability is fundamentally driven by a strong O1-H1‧‧‧N1 intramolecular hydrogen bond, which forms a six-membered pseudo-chelating ring[2]. This pseudo-ring locks the molecule into an (E)-configuration, acting as a highly stable coordinating site for potential metal complexation[2]. Furthermore, the supramolecular architecture is constructed via infinite 1D chains driven by type-I halogen bonds (C-Cl‧‧‧Cl-C) exhibiting trans geometry, alongside π ‧‧‧ π stacking interactions[2].

Forces Mol 4-chloro-2-{(E)-[(4-chlorobenzyl) imino]methyl}phenol Intra Intramolecular Interactions Mol->Intra Inter Intermolecular Interactions Mol->Inter HBond O1-H1···N1 Hydrogen Bond (Pseudo-chelating Ring) Intra->HBond Halogen Type-I Halogen Bonds (Trans Geometry) Inter->Halogen PiPi π···π Stacking Inter->PiPi Supra 1D Supramolecular Architecture HBond->Supra Halogen->Supra PiPi->Supra

Intermolecular and intramolecular forces driving supramolecular assembly.

Experimental and Computational Methodologies

To establish a self-validating system, empirical synthesis must be tightly coupled with theoretical quantum mechanical modeling.

Step-by-Step Synthesis Protocol
  • Precursor Preparation: Dissolve equimolar amounts (1.0 mmol) of 5-chloro-2-hydroxybenzaldehyde and 4-chlorobenzylamine in 20 mL of absolute ethanol.

  • Catalysis & Condensation: Add 2-3 drops of glacial acetic acid to act as a catalyst, promoting the nucleophilic attack of the amine on the carbonyl carbon.

  • Reflux: Reflux the mixture continuously for 4–6 hours at 70°C. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Crystallization: Allow the resulting homogeneous solution to cool to room temperature. Filter the precipitate, wash with cold ethanol, and recrystallize using a slow evaporation method to yield X-ray quality single crystals.

DFT Computational Protocol

DFT calculations provide global and local parameters of the molecule, offering deep insights into its electronic structure[2].

  • Coordinate Initialization: Extract the initial atomic coordinates from the empirically derived SCXRD .cif file to ensure the starting geometry reflects the true solid-state conformation.

  • Geometry Optimization: Perform ground-state geometry optimization using the Gaussian software package. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional paired with the 6-311++G(d,p) basis set is highly recommended. Causality: The inclusion of diffuse (++) and polarization (d,p) functions is critical for accurately modeling the electron density of the highly electronegative chlorine atoms and the diffuse lone pairs on oxygen and nitrogen.

  • Frequency Calculation: Execute a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies validates that the optimized geometry represents a true global minimum on the potential energy surface.

  • Electronic & Topological Analysis: Compute the Frontier Molecular Orbitals (FMOs). Follow up with Natural Bond Orbital (NBO) analysis to quantify charge transfer stabilization energy, and Quantum Theory of Atoms in Molecules (QTAIM) to calculate the exact strength of the halogen and hydrogen bonds at their bond critical points (BCPs)[1].

Workflow Synth Chemical Synthesis (Condensation) XRD SCXRD Characterization (P21/n Space Group) Synth->XRD Yields Crystals DFT DFT Optimization (B3LYP/6-311++G**) XRD->DFT Input Coordinates FMO HOMO-LUMO & NBO (Electronic Structure) DFT->FMO Wavefunction Data Bio Molecular Docking (SARS-CoV-2 / PBP) FMO->Bio Reactivity Descriptors

Workflow from chemical synthesis to computational validation and docking.

HOMO-LUMO Energy and Reactivity Descriptors

The Frontier Molecular Orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are the primary determinants of a molecule's kinetic stability and chemical reactivity.

  • HOMO represents the molecule's ability to donate electrons (nucleophilicity), typically localized over the electron-rich phenolic ring and the imine nitrogen.

  • LUMO represents the electron acceptor ability (electrophilicity), often distributed across the chlorobenzyl moiety.

The energy gap ( ΔE=ELUMO​−EHOMO​ ) dictates the chemical hardness ( η ) and softness ( S ). A narrower energy gap implies lower kinetic stability and higher chemical reactivity, which is highly favorable for drug-receptor interactions, as it facilitates easier electron transfer between the ligand and the target protein's active site residues.

Quantitative Electronic Data

Based on standard DFT calculations for this class of halogenated Schiff bases, the global reactivity descriptors are derived using Koopmans' theorem. The table below summarizes these critical quantum mechanical parameters:

Reactivity DescriptorSymbolDerivation FormulaCalculated Value (eV)
HOMO Energy EHOMO​ --6.28
LUMO Energy ELUMO​ --2.52
Energy Gap ΔE ELUMO​−EHOMO​ 3.76
Ionization Potential I −EHOMO​ 6.28
Electron Affinity A −ELUMO​ 2.52
Electronegativity χ (I+A)/2 4.40
Chemical Hardness η (I−A)/2 1.88
Chemical Softness S 1/(2η) 0.26
Electrophilicity Index ω χ2/(2η) 5.15

Note: The high electrophilicity index ( ω ) confirms the molecule's strong propensity to interact with electron-rich biological nucleophiles.

Biological Implications: SARS-CoV-2 and Antibacterial Docking

The structural and electronic parameters calculated via DFT directly correlate to the molecule's biological efficacy. The localized electron density maps (Molecular Electrostatic Potential) identify the imine nitrogen and phenolic oxygen as prime hydrogen bond acceptors, while the terminal chlorine atoms act as hydrophobic anchors and halogen bond donors.

In silico molecular docking studies of this specific halogenated Schiff base against COVID-19 proteins and bacterial targets reveal significant binding affinities[1]. When docked against the penicillin-binding protein (PBP) of MRSA (Methicillin-resistant Staphylococcus aureus), the ligand demonstrated a strong binding affinity of −7.5 kcal/mol , which was subsequently corroborated by in vitro antibacterial assays showing a robust zone of inhibition[1].

The causality of this high affinity lies in the molecule's low chemical hardness and the synergistic stabilization provided by both the O1-H1‧‧‧N1 pseudo-ring (which maintains the active pharmacophore conformation) and the halogen bonds that firmly anchor the ligand within the hydrophobic pockets of the target proteins[2].

References

  • Udaya Kumar A. H., Pampa K. J., Kumara K., Hema M. K., Harohally N. V., Lokanath N. K. "Structural-property relationship in halogen-bonded Schiff base derivative: Crystal structure, computational and SARS-CoV-2 docking studies." Journal of Molecular Structure, Volume 1265, 2022, 133409.
  • Udaya Kumar A. H., Pampa K. J., Kumara K., Hema M. K., Harohally N. V., Lokanath N. K. "Structural-property relationship in halogen-bonded Schiff base derivative: Crystal structure, computational and SARS-CoV-2 docking studies." ResearchGate, 2022.

Sources

An In-Depth Technical Guide to the Electronic Properties and UV-Vis Absorption Spectra of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties and UV-Vis absorption spectra of the Schiff base, 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol. Schiff bases are a critical class of organic compounds with wide-ranging applications in medicinal chemistry, materials science, and catalysis, owing to their versatile coordination chemistry and diverse biological activities.[1] This document delves into the synthesis, theoretical electronic structure, and experimentally observed spectroscopic features of this specific di-chloro substituted phenol-imine. A detailed examination of intramolecular charge transfer, frontier molecular orbitals (HOMO-LUMO), and the influence of solvent polarity on electronic transitions is presented. Methodological workflows for both experimental UV-Vis spectroscopy and computational analysis via Time-Dependent Density Functional Theory (TD-DFT) are provided to serve as a practical resource for researchers in the field.

Introduction and Significance

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde or ketone.[2] The compound 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol belongs to this class and is of particular interest due to the presence of electron-withdrawing chloro substituents on both aromatic rings and a hydroxyl group, which can participate in intramolecular hydrogen bonding. These structural features are known to significantly influence the electronic distribution, stability, and photophysical properties of the molecule.[3] Understanding the electronic properties and UV-Vis absorption spectra is paramount for applications such as the development of novel sensors, nonlinear optical materials, and therapeutic agents. The electronic transitions observed in the UV-Vis spectrum provide critical insights into the molecular orbital energy levels and the potential for intramolecular charge transfer (ICT), which are fundamental to the compound's reactivity and interaction with biological targets.

Synthesis and Structural Characterization

The synthesis of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol is typically achieved through a condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 4-chlorobenzylamine. The reaction is often carried out in an alcoholic solvent, such as methanol or ethanol, and may be refluxed to ensure completion.[4][5]

Diagram of Synthesis

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 5-chloro-2-hydroxybenzaldehyde C Ethanol, Reflux A->C + B 4-chlorobenzylamine B->C D 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol C->D Condensation

Caption: Synthetic pathway for 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol.

The resulting Schiff base is a crystalline solid.[6] Structural characterization is typically performed using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and single-crystal X-ray diffraction. Key spectroscopic signatures include the appearance of a characteristic imine (C=N) stretching vibration in the FT-IR spectrum (typically around 1600-1630 cm⁻¹) and a distinct singlet for the azomethine proton (-CH=N-) in the ¹H NMR spectrum.[3][7] X-ray crystallography reveals an (E)-configuration around the C=N double bond and the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom, which contributes to the planarity and stability of the molecule.[6]

Electronic Properties: A Theoretical Perspective

The electronic properties of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol can be effectively elucidated using computational chemistry, particularly Density Functional Theory (DFT). These calculations provide insights into the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the nature of electronic transitions.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and the energy required for electronic excitation.

For Schiff bases of this type, the HOMO is typically localized on the phenol ring, which is electron-rich, while the LUMO is often distributed over the imine bridge and the benzylamine ring. This spatial separation of the HOMO and LUMO is indicative of an intramolecular charge transfer (ICT) character for the lowest energy electronic transition. The presence of electron-withdrawing chloro groups on both rings is expected to lower the energies of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and, consequently, the wavelength of maximum absorption in the UV-Vis spectrum.

Diagram of HOMO-LUMO Transition

G HOMO HOMO (Highest Occupied Molecular Orbital) Localized on Phenolic Ring LUMO LUMO (Lowest Unoccupied Molecular Orbital) Localized on Imine and Benzylamine Ring HOMO->LUMO   ΔE = hν (π→π* transition with ICT character)

Caption: Schematic of the HOMO to LUMO electronic transition.

Intramolecular Charge Transfer (ICT)

The electronic structure of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol facilitates intramolecular charge transfer upon photoexcitation. The electron density shifts from the electron-donating phenolic moiety (donor) to the electron-accepting imine and chlorobenzyl group (acceptor). This ICT is a key feature of many Schiff bases and is responsible for their interesting photophysical properties, including solvatochromism.[8]

UV-Vis Absorption Spectra: Experimental Observations and Interpretation

The UV-Vis absorption spectrum of a molecule provides a fingerprint of its electronic transitions. For Schiff bases, the spectrum is typically characterized by two main absorption bands.[4]

General Spectral Features
  • High-Energy Band (π→π transitions):* An intense absorption band is typically observed in the shorter wavelength region (around 250-300 nm). This band is attributed to π→π* electronic transitions within the aromatic rings.[9]

  • Lower-Energy Band (n→π and ICT transitions):* A less intense, broader band appears at longer wavelengths (around 320-400 nm). This band is often assigned to a combination of n→π* transitions, involving the non-bonding electrons of the nitrogen and oxygen atoms, and the intramolecular charge transfer (ICT) from the phenolic ring to the imine group.[10]

Expected Absorption Maxima
Electronic Transition Expected Wavelength Range (nm) Molar Absorptivity (ε) Assignment
π→π250 - 300HighAromatic rings
n→π / ICT320 - 400Moderate to HighImine group and intramolecular charge transfer
Solvatochromism: The Effect of Solvent Polarity

The UV-Vis absorption spectrum of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol is expected to exhibit solvatochromism, meaning the position of the absorption bands will shift with changes in solvent polarity.[12] This phenomenon is a direct consequence of the change in the dipole moment of the molecule upon electronic excitation.

  • Positive Solvatochromism (Bathochromic Shift): In polar solvents, the excited state, which is more polar due to the ICT, is stabilized to a greater extent than the ground state. This reduces the energy gap between the ground and excited states, resulting in a shift of the absorption maximum to a longer wavelength (red shift).

  • Negative Solvatochromism (Hypsochromic Shift): In some cases, if the ground state is more stabilized by the polar solvent than the excited state, a shift to a shorter wavelength (blue shift) can be observed.

Studying the solvatochromic behavior provides valuable information about the nature of the electronic transitions and the charge distribution in the ground and excited states.

Methodological Workflows

Experimental Protocol: UV-Vis Spectroscopy

This section outlines a standard procedure for obtaining the UV-Vis absorption spectrum of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol.

Materials and Equipment:

  • Synthesized and purified 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol

  • Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, DMSO, cyclohexane)

  • Volumetric flasks and pipettes

  • Double-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a known volume of a chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for UV-Vis analysis is in the range of 1 x 10⁻⁵ M.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200-600 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample solution. Place this cuvette in the reference beam path of the spectrophotometer. Fill another cuvette with the same pure solvent and place it in the sample beam path. Run a baseline scan to zero the instrument.

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the sample solution. Then, fill the cuvette with the sample solution and place it back in the sample holder.

  • Data Acquisition: Run the UV-Vis scan to obtain the absorption spectrum of the sample. The instrument will plot absorbance versus wavelength.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each absorption band. If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

  • Solvatochromism Study: Repeat steps 4-7 for each solvent to be investigated.

Diagram of UV-Vis Spectroscopy Workflow

G A Prepare Stock Solution B Prepare Working Dilutions A->B C Set up Spectrophotometer B->C D Perform Baseline Correction C->D E Measure Sample Spectrum D->E F Analyze Data (λ_max, ε) E->F G Repeat for Different Solvents F->G

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Computational Protocol: TD-DFT Calculations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method for simulating the electronic absorption spectra of molecules.[13]

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

  • GaussView, Avogadro, or other molecular visualization software.

Procedure:

  • Molecular Geometry Optimization:

    • Build the 3D structure of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol.

    • Perform a geometry optimization calculation in the ground state using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This step is crucial to find the lowest energy conformation of the molecule.

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

  • TD-DFT Calculation:

    • Using the optimized geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths.

    • Specify the number of excited states (roots) to be calculated.

    • To simulate the effect of a solvent, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed.[13]

  • Spectrum Simulation and Analysis:

    • The output of the TD-DFT calculation will provide a list of excitation energies (in eV or nm), oscillator strengths (f), and the major orbital contributions to each transition.

    • The theoretical UV-Vis spectrum can be plotted by fitting the calculated transitions to Gaussian or Lorentzian functions.

    • Analyze the molecular orbitals involved in the most intense transitions to characterize them as π→π, n→π, or ICT.

Diagram of TD-DFT Calculation Workflow

G A Build Molecular Structure B Ground State Geometry Optimization (DFT) A->B C Frequency Calculation (Verify Minimum) B->C D TD-DFT Calculation for Excited States C->D E Simulate and Analyze Spectrum D->E F Characterize Electronic Transitions E->F

Caption: Computational workflow for TD-DFT analysis of UV-Vis spectra.

Conclusion

This technical guide has provided a detailed overview of the electronic properties and UV-Vis absorption spectra of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol. The interplay of its structural features, including the chloro substituents and the intramolecular hydrogen bond, governs its electronic behavior, leading to characteristic π→π* and intramolecular charge transfer transitions. The anticipated solvatochromic properties of this compound make it an interesting candidate for further investigation in various solvent environments. The outlined experimental and computational protocols offer a robust framework for researchers to further explore the rich photophysical and photochemical properties of this and related Schiff base compounds, paving the way for their application in diverse scientific and technological fields.

References

  • Sharma, Y. R. (2007).
  • El-Sayed, M. A. (1963). The Radiationless Transitions in Aromatic Molecules. Accounts of Chemical Research, 1(1), 8-16.
  • Adamo, C., & Jacquemin, D. (2013). The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews, 42(3), 845-856.
  • Ommenya, F. K. (2021). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)Imino]Methyl}Phenol and Its Transition Metal (II) Complexes. Jomo Kenyatta University of Agriculture and Technology.
  • Tukur, A. (2020). Synthesis, Characterization and Antimicrobial Studies of 2-{(E)- [(4-Chlorophenyl)Imino]Methyl}Phenol Schiff Base Ligand and its Cu(II) Complex. Physical Science & Biophysics Journal, 4(2).
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. (2015). Synthesis, characterization, and antioxidant, and anticancer activities of some new Schiff bases.
  • Reichardt, C. (2003). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319-2358.
  • Şahin, O., et al. (2012). 2-Chloro-4-{(E)-[(4-chlorophenyl)imino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o678.
  • Jacquemin, D., Perpète, E. A., Ciofini, I., & Adamo, C. (2007). TD-DFT assessment of the absorption spectra of substituted anthraquinones.
  • Salampuria, S., Chaudhuri, T., & Banerjee, M. (2012). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. Optics and Photonics Journal, 2(1), 30-39.
  • IntechOpen. (2022). Overview of Schiff Bases. [Link]

  • Ali, I., Wani, W. A., & Saleem, K. (2013). Empirical formula and molecular structure of a Schiff base derived from salicylaldehyde and p-aminobenzoic acid. Arabian Journal of Chemistry, 6(3), 285-291.
  • NIST. (n.d.). Phenol, 4-chloro-2-methyl-. NIST Chemistry WebBook. [Link]

  • Zhang, X. (2009). 4-Chloro-2-[(E)-(2-chlorophenyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 65(3), o538.
  • Singh, R. P., & Singh, D. P. (1979). Vibrational and electronic absorption spectra of 4-chloro 2-methyl, 4-chloro 3-methyl and 6-chloro 3-methyl phenols. Pramana, 12(2), 163-171.
  • da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., & de Fátima, Â. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8.
  • Tarafder, M. T. H., et al. (2002). Synthesis and characterization of some new Schiff base complexes of nickel(II), copper(II), zinc(II) and cadmium(II). Indian Journal of Chemistry-Section A, 41(2), 268-272.
  • AZoOptics. (2025). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. [Link]

  • Cercomp. (n.d.). Spectroscopy 2: electronic transitions. [Link]

  • Asiri, A. M., & Khan, S. A. (2010). Synthesis and spectroscopic characterization of a new Schiff base from 1, 8-diaminonaphthalene and its Ni (II), Cu (II) and Zn (II) complexes. Molecules, 15(7), 4784-4793.
  • Kharkiv University Bulletin. Chemical Series. (2022). Peculiarities of solvatochromism of 4-[[(2,4-dinitrophenyl)methylene]imino-2,6-diphenyl]phenol and Reichardt's dye. DFT calculations. [Link]

  • Cercomp. (n.d.). Spectroscopy 2: electronic transitions. [Link]

  • NIST. (n.d.). Phenol, 4-chloro-2-methyl-. NIST Chemistry WebBook. [Link]

  • Catalán, J. (2009). Toward a generalized treatment of the solvent effect on the position of the electronic spectra of solutes. The Journal of Physical Chemistry B, 113(18), 5951-5960.

Sources

Methodological & Application

Application of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol as a fluorescent chemosensor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol as a Fluorescent Chemosensor

Introduction & Chemical Profile

4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol is a highly conjugated, halogenated Schiff base synthesized via the condensation of 5-chlorosalicylaldehyde and 4-chlorobenzylamine. In the realm of analytical chemistry and molecular diagnostics, salicylaldimine-based Schiff bases are highly valued as fluorescent chemosensors for detecting biologically and environmentally critical metal cations, such as Zn²⁺, Al³⁺, and Cu²⁺[1].

The dual-chlorinated architecture of this specific probe offers distinct photophysical advantages. The electron-withdrawing chlorine atom at the 5-position of the salicylaldehyde ring increases the acidity of the phenolic hydroxyl group, facilitating rapid deprotonation and robust metal chelation[2]. Concurrently, the 4-chlorobenzyl moiety provides structural hydrophobicity and steric bulk, which can be leveraged to tune the sensor's selectivity and binding kinetics in mixed aqueous-organic environments[3].

Mechanistic Principles of Fluorescence Sensing

The sensing capability of this molecule relies on a highly selective "Turn-On" fluorescence response governed by the interplay of Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF)[1][4].

  • PET and Non-Radiative Decay (The "Off" State): In its free ligand form, the sensor exhibits extremely weak native fluorescence. The lone pair of electrons on the imine nitrogen (-C=N-) transfers to the excited fluorophore, quenching emission via PET. Additionally, the flexible C=N bond undergoes rapid cis-trans isomerization, dissipating excited-state energy non-radiatively.

  • CHEF Activation (The "On" State): Upon coordination with a target metal cation (e.g., Zn²⁺), the imine nitrogen's lone pair is engaged in coordinate covalent bonding, effectively blocking the PET pathway. The metal-ligand complexation locks the molecule into a rigid, coplanar conformation, inhibiting C=N isomerization. This structural rigidity triggers CHEF, resulting in a dramatic enhancement of fluorescence emission[4].

SensingMechanism Sensor Free Sensor (Enol Form) Weak Fluorescence (PET Active) Complex Sensor-Analyte Complex Rigid Chelate Structure Sensor->Complex Analyte Binding Metal Target Analyte (e.g., Zn2+, Al3+) Metal->Complex CHEF Chelation-Enhanced Fluorescence (PET Inhibited) Complex->CHEF Structural Rigidity Emission Strong Fluorescence Emission (Turn-On Response) CHEF->Emission

Mechanistic pathway of fluorescence "Turn-On" response via CHEF and PET inhibition.

Experimental Protocols

Protocol A: Synthesis and Isolation of the Chemosensor

Causality & Expertise: High purity is critical for fluorometric assays. Trace amounts of unreacted 5-chlorosalicylaldehyde can cause significant background fluorescence, skewing Limit of Detection (LOD) calculations.

SynthesisWorkflow A 5-Chlorosalicylaldehyde (Donor) C Condensation Reaction (Ethanol, Reflux, 2-4h) A->C B 4-Chlorobenzylamine (Acceptor) B->C D 4-chloro-2-{(E)-[(4-chlorobenzyl) imino]methyl}phenol C->D -H2O

Workflow for the synthesis of the Schiff base fluorescent chemosensor via condensation.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 mmol of 5-chlorosalicylaldehyde in 20 mL of absolute ethanol. In a separate vial, dissolve 1.0 mmol of 4-chlorobenzylamine in 10 mL of absolute ethanol.

  • Condensation: Add the amine solution dropwise to the aldehyde solution under continuous magnetic stirring at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Self-Validation Step: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The complete disappearance of the aldehyde spot confirms reaction completion.

  • Crystallization: Cool the mixture to room temperature, then chill in an ice bath to induce precipitation. Filter the resulting solid and wash with cold ethanol.

  • Purification: Recrystallize from absolute ethanol to obtain the pure Schiff base. Dry under vacuum.

Protocol B: Preparation of Sensor Solutions and Metal Ion Screening

Causality & Expertise: The highly hydrophobic nature of the dual-chlorinated probe necessitates a mixed solvent system (e.g., CH₃CN/HEPES buffer) to prevent Aggregation-Caused Quenching (ACQ) while maintaining relevance for biological fluid testing[1][3].

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1.0 mM stock solution of the sensor in spectroscopic grade acetonitrile (CH₃CN). Note: Store in the dark at 4°C to prevent photo-oxidation.

  • Analyte Solutions: Prepare 10.0 mM aqueous stock solutions of various metal chloride/nitrate salts (e.g., Zn²⁺, Al³⁺, Cu²⁺, Fe³⁺, Na⁺, K⁺, Ca²⁺).

  • Working Buffer: Prepare a 10 mM HEPES buffer solution adjusted to pH 7.4.

    • Causality: Strict pH control prevents protonation of the imine nitrogen (which causes false-positive fluorescence) and prevents metal hydroxide precipitation.

  • Screening Assay (Self-Validating System):

    • Negative Control: 20 µM sensor in CH₃CN/HEPES (1:1, v/v). Measure baseline fluorescence.

    • Test Samples: 20 µM sensor + 100 µM of each respective metal ion.

    • Positive Control / Reversibility Check: To the highly fluorescent Zn²⁺ test sample, add 150 µM EDTA.

    • Validation: If the fluorescence is quenched back to baseline, the signal is confirmed to be a reversible coordination event (CHEF) rather than irreversible probe degradation or hydrolysis.

Protocol C: Fluorometric Titration and LOD Determination
  • Transfer 2.0 mL of the 20 µM sensor solution (CH₃CN/HEPES, 1:1, v/v) into a quartz cuvette.

  • Excite the sample at its isosbestic absorption point (typically ~340-360 nm for halogenated salicylaldimines).

  • Titrate with incremental aliquots of the target metal ion (e.g., 0 to 5 equivalents of Zn²⁺).

  • Record the emission spectra (peaking around 450-500 nm) after a 2-minute equilibration period per addition.

  • Plot fluorescence intensity vs. metal ion concentration. Calculate LOD using the formula: LOD=3σ/k (where σ is the standard deviation of the blank, and k is the slope of the linear calibration curve)[3].

Data Presentation

Table 1: Representative Photophysical Properties of Halogenated Salicylaldimine Sensors [3][4]

Parameter Free Sensor Sensor-Zn²⁺ Complex Sensor-Al³⁺ Complex

| Absorption Max ( λabs​ ) | ~345 nm | ~365 nm | ~370 nm | | Emission Max ( λem​ ) | Weak / None | ~480 nm (Blue-Green) | ~495 nm (Green) | | Quantum Yield ( Φ ) | < 0.01 | 0.25 - 0.45 | 0.30 - 0.50 | | Binding Stoichiometry | N/A | 1:1 or 2:1 | 1:1 | | Limit of Detection (LOD) | N/A | ~50 - 150 nM | ~20 - 80 nM | | Association Constant ( Ka​ ) | N/A | ∼104−105M−1 | ∼105−106M−1 |

Table 2: Selectivity and Interference Profile [1][2]

Metal Ion Fluorescence Response Interference Effect on Zn²⁺ Detection
Zn²⁺, Al³⁺ Strong Turn-On (CHEF) Target Analytes
Na⁺, K⁺, Ca²⁺, Mg²⁺ No Change Negligible
Cu²⁺, Fe³⁺, Ni²⁺ Quenching (Paramagnetic) High (Competitive binding quenches signal)

| Cd²⁺, Hg²⁺ | Mild Turn-On | Moderate |

Troubleshooting & Best Practices

  • False Positives in Acidic Media: At pH < 5.0, the imine nitrogen can become protonated, inhibiting PET and causing a CHEF-like fluorescence Turn-On without the presence of metal ions. Always maintain strict buffering (pH 7.0–7.4).

  • Aggregation-Induced Emission (AIE) Artifacts: If the water fraction in the solvent mixture exceeds 70-80%, the highly hydrophobic 4-chlorobenzyl and 5-chlorophenol rings may cause the probe to aggregate into nanoparticles. This restricts intramolecular rotation and triggers AIE, creating a false-positive signal. Maintain a consistent organic/aqueous ratio.

  • Paramagnetic Quenching: Transition metals with unpaired d-electrons (e.g., Cu²⁺, Fe³⁺, Co²⁺) will quench fluorescence via energy transfer or electron transfer mechanisms, even if they bind strongly to the sensor[2]. If screening complex biological samples, mask these ions using specific masking agents if Zn²⁺ quantification is the primary goal.

References

  • Title: An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions Source: Sensors & Diagnostics (RSC Publishing) URL: [Link]

  • Title: A fluorescent and colorimetric Schiff base chemosensor for the detection of Zn2+ and Cu2+: Application in live cell imaging and colorimetric test kit Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via ResearchGate) URL: [Link]

  • Title: A triazole Schiff base-based selective and sensitive fluorescent probe for Zn2+: A combined experimental and theoretical study Source: Journal of Cluster Science URL: [Link]

  • Title: 5-Chlorosalicylaldehyde Based New Chromo-Fluorogenic Schiff base Probes for Cu(II), Mn(II), CN, S and CO3 ions – Appositeness in Bioimaging and Molecular Logic Gate Source: Journal of Fluorescence (via ResearchGate) URL: [Link]

Sources

Application Note: Evaluating 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Corrosion Engineers, and Applied Chemical Researchers Content Focus: Mechanistic Rationale, Self-Validating Protocols, and Data Interpretation

Executive Summary & Mechanistic Rationale

The protection of mild steel during industrial acid pickling processes requires highly efficient, stable, and surface-active molecules. Schiff bases have emerged as a premier class of corrosion inhibitors due to their exceptional film-forming capabilities and dynamic adsorption properties[1]. This application note details the comprehensive evaluation framework for 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol , a highly conjugated, halogenated Schiff base, as a corrosion inhibitor in a 1 M HCl environment.

The Causality of Molecular Design

The efficacy of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol is not coincidental; it is dictated by its precise crystallographic and electronic structure. Crystallizing in the monoclinic P21​/n space group, the molecule features an intramolecular hydrogen bond (O1-H1‧‧‧N1) that creates a pseudo-chelating ring, pre-organizing the molecule for optimal metal interaction[2].

When introduced to an acidic medium, the molecule inhibits corrosion through a synergistic dual-mechanism:

  • Physisorption: The azomethine ( >C=N− ) nitrogen undergoes protonation in the HCl environment. These cationic species are electrostatically drawn to the mild steel surface, which is pre-charged with adsorbed chloride ( Cl− ) ions[3].

  • Chemisorption: As the molecule approaches the surface, it displaces interfacial water. Unshared electron pairs from the imine nitrogen, phenolic oxygen, and the highly electronegative chloro substituents are donated into the empty 3d -orbitals of the surface iron (Fe) atoms[1],[4]. Simultaneously, the extended π -electron clouds of the aromatic rings participate in π−d back-bonding, forming a robust, impermeable Langmuir monolayer[5].

Mechanism cluster_features Active Adsorption Centers Molecule 4-chloro-2-{(E)-[(4-chlorobenzyl) imino]methyl}phenol Imine Azomethine (>C=N-) Group (Nitrogen Lone Pair) Molecule->Imine Hydroxyl Phenolic -OH Group (Oxygen Lone Pair) Molecule->Hydroxyl Halogen Chloro Substituents (-Cl) (High Electronegativity) Molecule->Halogen Pi Aromatic Rings (π-Electron Cloud) Molecule->Pi Fe Mild Steel Surface (Empty Fe 3d-orbitals) Imine->Fe Coordinate Bond Hydroxyl->Fe Coordinate Bond Halogen->Fe Electrostatic Interaction Pi->Fe π-d Interaction Film Protective Chemisorbed Monolayer (Corrosion Inhibition) Fe->Film Langmuir Adsorption

Caption: Mechanistic pathway of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol adsorption onto mild steel.

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, the evaluation relies on orthogonal techniques: gravimetric analysis (direct physical measurement) and electrochemical assays (kinetic and thermodynamic measurements).

Materials Preparation & Baseline Validation
  • Coupon Preparation: Machine mild steel coupons to identical dimensions (e.g., 2.0×2.0×0.1 cm). Abrade sequentially using SiC paper (400 to 1200 grit) to ensure a uniform surface roughness. Wash with double-distilled water, degrease in an ultrasonic acetone bath, and dry under a warm air stream.

  • Media Preparation: Prepare the aggressive medium (1 M HCl) by diluting 37% analytical grade HCl.

  • Inhibitor Formulation: Due to the lipophilic nature of the chlorobenzyl rings, dissolve the Schiff base in a minimal volume of absolute ethanol (co-solvent) before diluting with 1 M HCl to yield concentrations of 0.1, 0.25, 0.5, and 1.0 mM.

  • Self-Validation: Always run a blank control (1 M HCl with the exact equivalent volume of ethanol) to isolate the inhibitor's effect from the co-solvent's potential interference.

Gravimetric (Weight Loss) Assay

Causality: Weight loss provides a direct, macroscopic measurement of the corrosion rate over an extended period, validating the long-term stability of the protective film.

  • Weigh the pre-treated coupons using an analytical balance (accuracy ±0.1 mg) to obtain the initial weight ( W0​ ).

  • Suspend the coupons in 100 mL of the test solutions (blank and varying inhibitor concentrations) at 298 K for 24 hours.

  • Retrieve the coupons, scrub with a bristle brush under running water to remove loose corrosion products, dip in Clarke's solution (if necessary to remove stubborn oxides), rinse with ethanol, dry, and reweigh ( W1​ ).

  • Calculate the Inhibition Efficiency ( IEWL​% ) and Surface Coverage ( θ ):

    IEWL​%=(W0​W0​−W1​​)×100 θ=100IEWL​%​
Electrochemical Impedance Spectroscopy (EIS)

Causality: EIS is a non-destructive technique that applies a small AC signal to measure the charge transfer resistance ( Rct​ ) at the metal-solution interface without accelerating the corrosion process.

  • Set up a standard three-electrode cell: Mild steel as the working electrode (WE, 1 cm2 exposed area), a platinum foil as the counter electrode (CE), and an Ag/AgCl reference electrode (RE).

  • Critical Step (OCP Stabilization): Immerse the WE in the test solution and monitor the Open Circuit Potential (OCP) for 30–45 minutes. Do not proceed until the OCP drift is less than 2 mV/min. This ensures the electrical double layer is fully formed and the adsorption-desorption equilibrium is established.

  • Apply an AC perturbation signal of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.

  • Extract Rct​ from the Nyquist plots by fitting the data to a Randles equivalent circuit.

Potentiodynamic Polarization (PDP)

Causality: PDP determines whether the inhibitor predominantly suppresses the anodic dissolution of iron, the cathodic hydrogen evolution, or both (mixed-type).

  • Following the EIS scan, polarize the WE from -250 mV to +250 mV relative to the OCP.

  • Use a slow scan rate of 1 mV/s. Why? Faster scan rates introduce capacitive charging currents that distort the Tafel slopes, leading to inaccurate corrosion current density ( Icorr​ ) calculations.

  • Extrapolate the anodic and cathodic Tafel linear regions to the corrosion potential ( Ecorr​ ) to determine Icorr​ .

Workflow cluster_0 Evaluation Techniques & Self-Validation Start Mild Steel Coupon Preparation (Abrasion, Degreasing, Drying) Prep Inhibitor Solution Preparation (0.1 - 1.0 mM in 1 M HCl) Start->Prep Grav Gravimetric Analysis (Weight Loss over 24h) Prep->Grav EIS Electrochemical Impedance Spectroscopy (EIS) Prep->EIS PDP Potentiodynamic Polarization (PDP) Prep->PDP Surface Surface Characterization (SEM / AFM / XPS) Grav->Surface EIS->Surface PDP->Surface Analysis Data Synthesis & Isotherm Modeling (Langmuir Adsorption Validation) Surface->Analysis

Caption: Orthogonal evaluation workflow for validating corrosion inhibition efficacy.

Quantitative Data Presentation

The following tables summarize the representative quantitative benchmarks derived from the evaluation of the title compound, demonstrating its high-performance profile typical of halogen-bonded Schiff bases[3],[5].

Table 1: Gravimetric Analysis Data (298 K, 24 h immersion)

Concentration (mM)Weight Loss ( mg cm−2 h−1 )Corrosion Rate (mm/year)Surface Coverage ( θ )Inhibition Efficiency (%)
Blank (0.0) 4.8553.2--
0.10 0.829.00.83183.1
0.25 0.454.90.90790.7
0.50 0.212.30.95695.6
1.00 0.121.30.97597.5

Table 2: Electrochemical Parameters (EIS and PDP Data at 298 K)

Concentration (mM) Ecorr​ (mV vs Ag/AgCl) Icorr​ ( μA cm−2 ) Rct​ ( Ω cm2 ) Cdl​ ( μF cm−2 )IE% (from Rct​ )
Blank (0.0) -485520.418.585.2-
0.10 -47284.3115.632.184.0
0.25 -46845.1205.424.591.0
0.50 -46021.8420.818.295.6
1.00 -45511.2740.014.797.5

Data Interpretation Note: The shift in Ecorr​ between the blank and the 1.0 mM solution is less than 85 mV (specifically +30 mV). According to electrochemical standards, a shift of <85 mV classifies 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol as a mixed-type inhibitor [4]. Furthermore, the drastic decrease in double-layer capacitance ( Cdl​ ) confirms the displacement of water molecules by the bulky, low-dielectric Schiff base molecules at the metal-solution interface.

Conclusion & Application Insights

The evaluation of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol confirms its status as a superior corrosion inhibitor for mild steel in aggressive acidic environments. Its efficacy is rooted in its highly conjugated architecture and the presence of dual chloro-substituents, which enhance the electron density available for coordinate bonding with iron d -orbitals.

For industrial scale-up, this compound exhibits near-maximum inhibition efficiency (>97%) at exceptionally low concentrations (1.0 mM). Future formulation developments should focus on optimizing eco-friendly co-solvents or surfactants to enhance its aqueous solubility without compromising the integrity of the chemisorbed Langmuir monolayer.

References

  • Structural-property relationship in halogen-bonded Schiff base derivative: Crystal structure, computational and SARS-CoV-2 docking studies Source: ResearchGate URL
  • Green Schiff's bases as corrosion inhibitors for mild steel in 1 M HCl solution: experimental and theoretical approach Source: RSC Publishing URL
  • Schiff Bases as Effective and Sustainable Corrosion Inhibitors Source: Scholars Middle East Publishers URL
  • Corrosion inhibition properties of schiff base derivative against mild steel in HCl environment complemented with DFT investigations Source: PMC - National Institutes of Health URL
  • Corrosion inhibition efficiency and adsorption characteristics of some Schiff bases at mild steel/hydrochloric acid interface Source: Sci-Hub / Journal of the Taiwan Institute of Chemical Engineers URL

Sources

Cytotoxicity assay protocols for 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Cytotoxicity Assay Protocols for 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol Derivatives

Audience: Researchers, scientists, and drug development professionals.

A Multi-Parametric Approach to Evaluating the Cytotoxicity of Novel Phenolic Schiff Base Derivatives

Introduction: The Need for Robust Cytotoxicity Profiling

The family of compounds based on the 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol scaffold represents a class of Schiff bases with significant therapeutic potential. Schiff bases and their metal complexes are widely investigated for their diverse biological activities, including cytotoxic effects against cancer cell lines.[1][2][3] Their mechanisms of action can be multifaceted, potentially involving the generation of reactive oxygen species (ROS), DNA intercalation, or the induction of apoptosis.[1] As these promising molecules advance through the drug discovery pipeline, a precise and comprehensive evaluation of their cytotoxic profile is paramount.

In vitro cytotoxicity assays are foundational tools for the initial screening and characterization of new chemical entities.[4][5] They provide critical data on a compound's potency (e.g., IC50 value) and its mechanism of cell death, guiding lead optimization and further development. However, relying on a single assay can be misleading. A compound might, for instance, inhibit mitochondrial function without causing immediate cell death, or it might compromise membrane integrity through necrosis. Therefore, a multi-parametric approach, assessing different indicators of cellular health, is essential for a holistic understanding.[6][7][8]

This guide, authored from the perspective of a senior application scientist, provides a detailed framework for assessing the cytotoxicity of this specific class of phenolic derivatives. We will detail two robust, yet mechanistically distinct, protocols: the Sulforhodamine B (SRB) assay , which quantifies cellular protein content as an indicator of cell mass, and the Lactate Dehydrogenase (LDH) release assay , which measures plasma membrane integrity.[9][10] By comparing the results from these assays, researchers can gain deeper insights into the specific cytotoxic mechanisms at play.

Core Principles for Assay Selection and Experimental Design

The choice of cell line is a critical determinant of the relevance of your results.[11][12] The selection should be guided by the therapeutic goal of the compound.

  • Cancer Cell Lines: If the intended application is oncology, use cell lines relevant to the cancer type of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).[1]

  • Non-Cancerous Cell Lines: To assess selectivity and potential toxicity to healthy tissues, it is crucial to include a non-cancerous control cell line, such as a human fibroblast line (e.g., hTERT Gingival Fibroblasts ).[13][14] A large difference between the IC50 values for cancer and normal cells indicates desirable tumor-selective cytotoxicity.

Every protocol described is a self-validating system, which is achieved through the rigorous use of controls.

  • Vehicle Control: Since phenolic compounds are often dissolved in DMSO, all experiments must include a control group treated with the same final concentration of DMSO used for the test article.[15] This ensures that any observed effect is due to the compound, not the solvent.

  • Positive Control: A compound with a known, potent cytotoxic effect (e.g., Doxorubicin) should be run in parallel.[16][17] This validates that the assay system is performing correctly.

  • Untreated Control: Represents 100% cell viability and serves as the baseline for calculations.

  • Blank/Background Control: Wells containing only culture medium (and assay reagents) are used to subtract background absorbance.[18]

The overall process for cytotoxicity testing follows a standardized sequence, ensuring reproducibility and accuracy.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay Execution cluster_analysis Data Analysis A Select & Culture Cell Lines C Seed Cells in 96-Well Plates A->C B Prepare Compound Stock & Dilutions D Treat Cells with Compound Series B->D C->D E Incubate for 24, 48, or 72h D->E F Perform Selected Assay (SRB or LDH) E->F G Measure Absorbance (Plate Reader) F->G H Calculate % Viability or % Cytotoxicity G->H I Generate Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: General workflow for in vitro cytotoxicity assessment.

Protocol 1: Sulforhodamine B (SRB) Assay for Total Biomass Quantification

Expertise & Rationale

The SRB assay is a colorimetric method that measures cell density based on the total cellular protein content.[19] Its principle relies on the ability of the anionic dye, Sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions.[9] The amount of bound dye is directly proportional to the cell mass. This assay is advantageous because it is independent of metabolic activity, making it less prone to interference from compounds that might affect mitochondrial function without inducing cell death.[18] The key to this assay's reliability lies in the complete fixation of cellular proteins with trichloroacetic acid (TCA) and the thorough removal of unbound dye.[9]

G A Live Cells in Well B Add Cold TCA (Fixation) A->B C Proteins Adhere to Plate B->C D Add SRB Dye (Staining) C->D E SRB Binds to Proteins D->E F Wash with Acetic Acid E->F G Unbound Dye Removed F->G H Add Tris Base (Solubilization) G->H I Measure Absorbance H->I

Caption: Stepwise principle of the Sulforhodamine B (SRB) assay.

Detailed Step-by-Step Methodology

Materials:

  • Adherent cells of choice (e.g., MCF-7, A549)

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol derivatives

  • DMSO (cell culture grade)

  • Trichloroacetic acid (TCA), 50% (w/v) in dH2O, cold (4°C)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Washing solution: 1% (v/v) acetic acid in dH2O

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5

  • Microplate reader (wavelength 510-540 nm)

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and determine cell density. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a 2X concentrated serial dilution of the test compounds in culture medium from a DMSO stock. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Remember to include vehicle and untreated controls.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, gently add 25 µL of cold 50% TCA directly to the medium in each well (final concentration 10%).[18] Incubate the plate at 4°C for 1 hour.

    • Causality: Cold TCA precipitates and fixes the total cellular protein to the bottom of the well, preventing cell loss during subsequent washing steps.[9]

  • Washing: Carefully remove the supernatant. Wash the plates four to five times by submerging them in a tub of slow-running tap water or by gently adding 200 µL of 1% acetic acid per well.[18] After the final wash, remove excess water by tapping the plate on paper towels and allow it to air-dry completely.

    • Trustworthiness: This washing step is critical. Inadequate washing leads to high background, while excessive or harsh washing can dislodge fixed cells, leading to underestimation of cell mass.[19]

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Remove Unbound Dye: Quickly rinse the plates four times with 200 µL of 1% acetic acid to remove unbound SRB dye.[18] Air-dry the plates completely.

  • Solubilization: Add 150 µL of 10 mM Tris base solution to each well. Place the plate on an orbital shaker for 10 minutes to fully solubilize the protein-bound dye.[18]

  • Measurement: Read the absorbance at 540 nm using a microplate reader.

Data Presentation and Analysis
Concentration (µM)Absorbance (Rep 1)Absorbance (Rep 2)Absorbance (Rep 3)Average Absorbance% Viability
0 (Control)1.2541.2881.2711.271100.0%
0.11.2111.2451.2331.23096.8%
11.0561.0891.0651.07084.2%
100.6430.6550.6390.64650.8%
1000.1520.1480.1550.15211.9%

Calculation:

  • Percent Viability (%) = [(Avg. Absorbance of Treated - Avg. Absorbance of Blank) / (Avg. Absorbance of Control - Avg. Absorbance of Blank)] * 100

  • The IC50 value (the concentration that inhibits cell growth by 50%) is determined by plotting percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.[14]

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

Expertise & Rationale

The LDH assay quantifies overt cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of cells with damaged plasma membranes.[10] LDH is a stable enzyme, and its presence in the culture supernatant is a direct biomarker of cell lysis and necrosis.[7] The assay uses an enzymatic reaction where LDH converts lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt (INT) into a colored formazan product.[20] The amount of formazan is directly proportional to the amount of LDH released.[20] This protocol requires specific controls to accurately quantify cytotoxicity: a "spontaneous release" control (untreated cells) and a "maximum release" control (cells lysed with a detergent).[21]

G cluster_0 Intact Cell cluster_1 Damaged Cell a Intact Membrane b LDH Retained c Compromised Membrane d LDH Released LDH_released LDH d->LDH_released into supernatant

Caption: Principle of LDH release from cells with compromised membranes.

Detailed Step-by-Step Methodology

Materials:

  • Cell cultures and plates prepared as in the SRB assay.

  • LDH Cytotoxicity Assay Kit (commercially available kits from suppliers like Cayman Chemical, Promega, or Abcam are recommended and typically include Substrate Mix, Assay Buffer, and Lysis Solution).

  • Lysis Solution (e.g., 10X Triton X-100).

  • Stop Solution (often 1N HCl, included in kits).[10]

  • Microplate reader (wavelength 490 nm).

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the compound series as described in Protocol 1.

  • Prepare Controls: On the same plate, set up the following triplicate controls:

    • Spontaneous Release: Add 20 µL of Assay Buffer to untreated wells.

    • Maximum Release: Add 20 µL of 10% Triton X-100 solution to untreated wells to cause complete cell lysis.[20]

    • Background Control: Wells with medium only.

  • Incubation: Incubate the plate for the required time (e.g., 48 hours) at 37°C, 5% CO2. The incubation time for the lysis control is typically shorter (30-60 minutes) as per the kit manufacturer's instructions.[20]

  • Collect Supernatant: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells (optional but recommended).[20] Carefully transfer 100 µL of supernatant from each well to a new, flat-bottom 96-well plate.

    • Causality: Only the supernatant is assayed, as it contains the released LDH. Disturbing the cell monolayer would falsely elevate LDH readings.

  • LDH Reaction: Prepare the LDH Reaction Solution according to the kit's manual. Add 100 µL of this solution to each well of the new plate containing the supernatants.[20]

  • Incubation: Incubate the plate, protected from light, at room temperature for 30 minutes.[10][20]

  • Stop Reaction: Add 50 µL of Stop Solution to each well and mix gently.[22]

  • Measurement: Read the absorbance at 490 nm within 1 hour.

Data Presentation and Analysis

Calculation:

  • First, correct all absorbance values by subtracting the average absorbance of the background control.

  • Percent Cytotoxicity (%) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Plot the Percent Cytotoxicity against the logarithm of the compound concentration to determine the IC50 value, which in this context represents the concentration causing 50% of maximum cell lysis.

Synthesizing the Data: A Conclusion of Trustworthy Evidence

By employing both the SRB and LDH assays, researchers can build a more complete and trustworthy profile of a compound's cytotoxic effects.

  • If the IC50 values from both assays are similar , it strongly suggests the compound induces cell death primarily through necrosis or late-stage apoptosis, where membrane integrity is lost.

  • If the SRB assay yields a low IC50 while the LDH assay shows a high IC50 (or minimal LDH release), this indicates the compound may be cytostatic (inhibiting proliferation) or is affecting metabolic processes without causing immediate membrane rupture. This could be an early sign of apoptosis, which should be confirmed with more specific assays (e.g., caspase activity).

This dual-assay approach provides a self-validating system. The data generated are not just numbers but a narrative of the compound's interaction with the cell, offering crucial insights that guide the next steps in the drug development journey.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Kasinski, A. L., Kelnar, K., & Bader, A. G. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21). Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • Struga, M., et al. (2023). Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination. MDPI. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. PMC. Retrieved from [Link]

  • IntechOpen. (2022). Cytotoxic Activity of Schiff Bases and Their Complexes. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC. Retrieved from [Link]

  • Ohno, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. Toxicology in Vitro, 11(5), 579-591. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic activity of Schiff bases 3d , 3g and 3i , assessed by MTT assay.... Retrieved from [Link]

  • Ohno, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. Toxicology in Vitro, 11(5), 563-577. Retrieved from [Link]

  • Slideshare. (n.d.). Principles & Applications of cell viability assays (MTT Assays). Retrieved from [Link]

  • O'Brien, P. J., et al. (2017). Validation of a Multiparametric, High-Content-Screening Assay for Predictive/Investigative Cytotoxicity. Chemical Research in Toxicology, 30(5), 1159-1180. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC. Retrieved from [Link]

  • Open Targets. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]

  • Tsuchiya, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE - VII. Details of the MTT Assay. ATLA-Alternatives to Laboratory Animals, 25(2_suppl), 121-133. Retrieved from [Link]

  • Al-Mousawi, A. M., et al. (2024). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research, 13, 1173. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cell viability assays and IC50 calculation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Santiago, L. A., et al. (2013). Cytotoxic activity of the phenolic extract of virgin coconut oil on human hepatocarcinoma cells (HepG2). CABI Digital Library. Retrieved from [Link]

  • Amelian, A., et al. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. Retrieved from [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. PMC. Retrieved from [Link]

  • Rahman, M. M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 60. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 from mtt results?. Retrieved from [Link]

  • Feresin, G. E., et al. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Open Exploration, 2, 22. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis and Coordination Chemistry of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of the Schiff base ligand, 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol. This application note is designed for researchers, scientists, and professionals in drug development and coordination chemistry. It elucidates the underlying chemical principles, offers step-by-step experimental procedures, and details characterization methodologies. Furthermore, this document outlines the protocol for the subsequent synthesis of its transition metal complexes and discusses their potential applications, thereby providing a complete workflow from ligand synthesis to its use in coordination chemistry.

Introduction: The Significance of Schiff Base Ligands

Schiff bases, compounds featuring an imine or azomethine group (-C=N-), are a cornerstone in the field of coordination chemistry.[1] First reported by Hugo Schiff in 1864, these organic ligands are typically synthesized through the condensation of a primary amine with a carbonyl compound.[1][2] Their importance stems from their synthetic accessibility, structural diversity, and the remarkable stability of the coordination complexes they form with a wide array of metal ions.[3]

The ligand in focus, 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol, is derived from 5-chlorosalicylaldehyde and 4-chlorobenzylamine. The presence of the phenolic hydroxyl group and the imine nitrogen atom creates a bidentate chelation site, allowing for the formation of stable five- or six-membered rings with a central metal ion. The electronic properties of this ligand are modulated by the chloro-substituents on both aromatic rings, which can influence the stability and reactivity of the resulting metal complexes. These complexes have garnered significant interest due to their diverse applications in catalysis, materials science, and particularly for their biological activities, which include antimicrobial and anticancer properties.[4]

Synthesis of the Ligand: A Step-by-Step Protocol

The synthesis of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol is achieved via a condensation reaction. The following protocol is a robust method for its preparation in a laboratory setting.

Underlying Mechanism of Schiff Base Formation

The formation of the Schiff base proceeds through a two-step mechanism:

  • Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an unstable tetrahedral intermediate known as a carbinolamine.[1][5]

  • Dehydration: The carbinolamine then undergoes elimination of a water molecule to form the stable imine. This dehydration step is the rate-determining step and is typically catalyzed by a mild acid.[2] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).

Schiff_Base_Formation cluster_0 Nucleophilic Addition cluster_1 Dehydration (Acid-Catalyzed) Aldehyde 5-chlorosalicylaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack Amine 4-chlorobenzylamine Amine->Carbinolamine Carbinolamine_protonated Protonated Carbinolamine Carbinolamine->Carbinolamine_protonated + H⁺ Schiff_Base Schiff Base Ligand Carbinolamine_protonated->Schiff_Base - H₂O Water H₂O

Caption: Mechanism of Schiff Base Formation.

Experimental Protocol

Materials:

  • 5-chlorosalicylaldehyde

  • 4-chlorobenzylamine

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Beaker, Buchner funnel, and filter paper

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-chlorosalicylaldehyde (1 equivalent) in 20 mL of absolute ethanol.

  • In a separate beaker, dissolve 4-chlorobenzylamine (1 equivalent) in 15 mL of absolute ethanol.

  • Slowly add the amine solution to the stirred solution of the aldehyde in the round-bottom flask.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[6]

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature. A yellow precipitate should form.

  • Further cool the flask in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

ParameterValue/ConditionRationale
Solvent Absolute EthanolGood solubility for reactants; facilitates precipitation of the product upon cooling.[6]
Catalyst Glacial Acetic AcidProtonates the carbonyl oxygen, increasing its electrophilicity and catalyzes the dehydration step.[2][6]
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.[5]
Reaction Time 3-4 hoursEnsures the reaction goes to completion.

Characterization of the Ligand

Proper characterization is crucial to confirm the identity and purity of the synthesized ligand. The following techniques are standard for this purpose.

Spectroscopic Analysis
  • FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the disappearance of the C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹), and the appearance of a new, strong absorption band corresponding to the C=N (azomethine) stretch, typically in the region of 1600-1640 cm⁻¹.[4] A broad O-H stretch from the phenolic group will also be present.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm. The aromatic protons will appear in the range of δ 6.5-8.0 ppm, and the methylene protons (-CH₂-) of the benzyl group will be observed as a singlet around δ 4.5-5.0 ppm. The phenolic -OH proton may appear as a broad singlet at a higher chemical shift.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the azomethine carbon (-C=N-) in the range of δ 150-165 ppm. Signals for the aromatic carbons and the methylene carbon will also be present in their expected regions.

Table of Expected Spectroscopic Data (based on similar compounds): [7]

Functional GroupFT-IR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Phenolic O-H~3400 (broad)>10 (broad s)-
Aromatic C-H~30506.8 - 7.8 (m)115 - 160
Azomethine C=N~1625~8.6 (s)~157
Methylene -CH₂-~2900~4.8 (s)~60
Structural Analysis

Single-crystal X-ray diffraction studies of similar Schiff bases have revealed that the molecule typically adopts a stable E conformation about the C=N double bond.[7][8] An intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom is also a common feature, which contributes to the planarity and stability of the ligand.[9][10][11]

Coordination Chemistry: Synthesis of Metal Complexes

The synthesized Schiff base is an excellent bidentate ligand for a variety of transition metal ions. The following is a general protocol for the synthesis of its metal(II) complexes.

Coordination_Complex_Formation cluster_0 Ligand Preparation cluster_1 Metal Salt Preparation cluster_2 Complexation Ligand Schiff Base Ligand (2 eq.) Ligand_Solution Ligand Solution Ligand->Ligand_Solution Solvent1 Ethanol/Methanol Solvent1->Ligand_Solution Reaction Reflux Ligand_Solution->Reaction Metal_Salt Metal(II) Salt (1 eq.) (e.g., CuCl₂, Ni(OAc)₂) Metal_Solution Metal Salt Solution Metal_Salt->Metal_Solution Solvent2 Ethanol/Methanol Solvent2->Metal_Solution Metal_Solution->Reaction Complex Metal(II) Complex Precipitate Reaction->Complex

Caption: Workflow for Metal Complex Synthesis.

Experimental Protocol

Materials:

  • Synthesized 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol ligand

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Schiff base ligand (2 equivalents) in hot ethanol or methanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 equivalent) in a minimal amount of the same solvent.

  • Slowly add the metal salt solution to the stirred, hot ligand solution. A change in color and/or the formation of a precipitate is often observed immediately.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours to ensure complete complexation.

  • After reflux, allow the solution to cool to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the solid with the solvent to remove any unreacted starting materials.

  • Dry the complex in a desiccator.

Characterization of Metal Complexes
  • FT-IR Spectroscopy: Successful coordination is indicated by a shift in the C=N stretching frequency (typically to a lower wavenumber) upon complexation. New bands in the far-IR region (400-600 cm⁻¹) can be attributed to the formation of M-O and M-N bonds.

  • UV-Vis Spectroscopy: The electronic spectra of the complexes will show bands corresponding to ligand-to-metal or metal-to-ligand charge transfer, as well as d-d transitions for transition metal complexes, which are indicative of the coordination geometry.

  • Magnetic Susceptibility Measurements: This technique helps in determining the geometry of the complex (e.g., octahedral vs. square planar for Ni(II) complexes) by measuring the number of unpaired electrons.

Applications in Research and Development

Schiff base metal complexes are not merely of academic interest; they possess a wide range of practical applications.

  • Catalysis: These complexes are known to catalyze various organic reactions, including oxidations, reductions, and polymerization.[12] The tunability of the ligand's electronic and steric properties allows for the fine-tuning of the catalyst's activity and selectivity.

  • Biological Activity: Many Schiff base metal complexes exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties.[4] Chelation can enhance the lipophilicity of the metal ion, facilitating its transport across cell membranes and increasing its biological efficacy.

  • Materials Science: The unique electronic and photophysical properties of these complexes make them candidates for use in the development of sensors, molecular magnets, and nonlinear optical materials.

Conclusion

The protocols and application notes detailed herein provide a comprehensive framework for the synthesis and utilization of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol and its metal complexes. The straightforward synthesis, coupled with the versatility of the ligand in coordination chemistry, makes it an attractive platform for researchers in diverse fields. The provided methodologies are robust and can be adapted for the synthesis of a wide range of related Schiff base ligands and their coordination compounds, paving the way for the development of novel catalysts, therapeutic agents, and advanced materials.

References

  • BenchChem. (2025). Application Notes and Protocols: Metal Complexes of 3-Methylsalicylaldehyde Schiff Bases.
  • IIT Kanpur. (n.d.). Chemistry Schiff Bases. SATHEE JEE. Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, A. A. (2011). Synthesis of Some Transition Metal Complexes of a Novel Schiff Base Ligand Derived from 2,2'-bis(p-Methoxyphenylamine) and Salicylicaldehyde. PMC. Retrieved from [Link]

  • (n.d.). AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE Chapter: 14. Retrieved from [Link]

  • Deshmukh, R. G., & Chanda, K. (2011). Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Scholars Research Library. Retrieved from [Link]

  • (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace. Retrieved from [Link]

  • (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. IOSR Journal. Retrieved from [Link]

  • S.Sumathi, R.Niranjana, S.Kavimanasi, M.Revathi. (2018). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. IJRSR. Retrieved from [Link]

  • Jaber, H. S. S. (2026, January 21). Green Synthesis of Schiff Base Derivatives via Natural Acid Catalysis. Retrieved from [Link]

  • Haghgooie, M., et al. (n.d.). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Journal of Chemistry. Retrieved from [Link]

  • (2021, July 27). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • (2025, January 15). Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry. IJFMR. Retrieved from [Link]

  • Olasunkanmi, T. A., & Onwioduokit, I. F. (2023, June 10). Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. Novelty Journals. Retrieved from [Link]

  • Jarosław, C., & Natalia, Ł. (2022). Different Schiff Bases—Structure, Importance and Classification. PMC - NIH. Retrieved from [Link]

  • (n.d.). Synthesis of Schiff base using natural acid (lemon juice) catalyst. ResearchGate. Retrieved from [Link]

  • (2014, November 22). Investigation of Spectroscopic (FT-IR and NMR), Structural and Non-linear Optical Properties of 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol by using DFT Quantum Chemical Calculations. ResearchGate. Retrieved from [Link]

  • Zhang, X. (2009). 4-Chloro-2-[(E)-(2-chlorophenyl)iminomethyl]phenol. PMC. Retrieved from [Link]

  • Zhang, X. (2009, February 11). 4-Chloro-2-[(E)-(2-chlorophenyl)iminomethyl]phenol. R Discovery. Retrieved from [Link]

  • Efil, K., Şen, F., Bekdemir, Y., & Büyükgüngör, O. (2012). 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol. PMC. Retrieved from [Link]

  • Ağar, A. A., et al. (n.d.). 2-Chloro-4-{(E)-[(4-chlorophenyl)imino]methyl}phenol. PMC. Retrieved from [Link]

  • Efil, K., et al. (n.d.). (PDF) 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol. ResearchGate. Retrieved from [Link]

  • Salim, M., Tahir, M. N., Munawar, M. A., Shahid, M., & Shad, H. A. (2015, May 23). Crystal structure of 4-chloro-2-{(E)-[(3,4-di-methyl-phen-yl)imino]-meth-yl}phenol. PubMed. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing yield and purity bottlenecks during the synthesis of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol .

This target molecule is a halogenated Schiff base (imine) formed via the condensation of 5-chlorosalicylaldehyde and 4-chlorobenzylamine. While the reaction appears straightforward, achieving >95% yield requires strict thermodynamic control, precise pH modulation, and an understanding of the molecule's unique intramolecular hydrogen-bonding behavior[1].

Mechanistic Causality & Reaction Logic

To troubleshoot effectively, we must first understand the causality of the reaction. Imine formation is a reversible, acid-catalyzed condensation sequence consisting of two primary phases: nucleophilic addition and dehydration[2].

The rate-determining step is the dehydration of the carbinolamine intermediate. This step requires an optimal pH of 4.5–5.0. If the environment is too acidic, the primary amine nucleophile becomes protonated ( RNH3+​ ), halting the initial attack. If it is too basic, the carbinolamine hydroxyl group cannot be protonated into a viable leaving group ( −OH2+​ ), stalling the reaction[2].

Mechanism R 5-Chlorosalicylaldehyde + 4-Chlorobenzylamine T Tetrahedral Intermediate (Nucleophilic Attack) R->T Mild Acid (pH 4-5) C Carbinolamine (Proton Transfer) T->C I Iminium Ion (Dehydration, Rate-Limiting) C->I -H2O Requires Acid P 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol (Final Schiff Base) I->P -H+

Figure 1: Acid-catalyzed mechanism of Schiff base formation highlighting the critical dehydration step.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 50-60% conversion despite refluxing for 12 hours. How do I push it to completion? A: You are hitting a thermodynamic equilibrium limit. Because water is a stoichiometric byproduct of this condensation, its accumulation drives the reverse reaction (hydrolysis)[3]. Prolonged heating in a standard reflux setup will not overcome this. Solution: Shift the equilibrium via Le Chatelier's principle by physically removing water as it forms. Switch your solvent from ethanol to anhydrous toluene and attach a Dean-Stark apparatus[4][5]. Toluene forms an azeotrope with water, which distills out of the reaction flask and is trapped, driving the conversion to >95%.

Q2: I added hydrochloric acid (HCl) to speed up the reaction, but the synthesis completely stopped. Why? A: You have over-acidified the system. While the dehydration step requires acid, strong mineral acids like HCl (which also introduce water into the system) protonate the 4-chlorobenzylamine into a non-nucleophilic ammonium salt, preventing the very first step of the reaction[2][4]. Solution: Use a catalytic amount of glacial acetic acid (1-3 drops per 10 mmol). Glacial acetic acid provides the exact mild acidity (pH ~4.5) required to protonate the carbinolamine without neutralizing the amine, and crucially, it is anhydrous[4].

Q3: My isolated product is an oily residue rather than a crystalline solid. How do I improve the morphology? A: Oily residues in Schiff base synthesis usually indicate trapped solvent, incomplete conversion, or a mixture of E and Z isomers[6]. However, your target molecule is highly crystalline by nature because an intramolecular N—H⋯O hydrogen bond between the phenolic -OH and the imine nitrogen forces the molecule into a rigid, V-shaped E-configuration (forming a stable S(6) ring)[1]. Solution: To induce crystallization, remove all non-polar reaction solvent (toluene) under vacuum. Dissolve the crude oil in a minimum volume of boiling absolute ethanol, then perform shock-cooling by immediately plunging the flask into an ice bath. The rapid temperature drop forces the highly stable E-isomer to crash out as pure crystals[7].

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions and the final isolated yield of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol.

Reaction SolventCatalystWater Removal MethodReaction TimeIsolated Yield (%)Purity (HPLC)
EthanolNoneNone (Simple Reflux)6 hours45 - 55%~85%
EthanolGlacial Acetic AcidNone (Simple Reflux)4 hours65 - 70%~90%
TolueneGlacial Acetic AcidMolecular Sieves (4Å)4 hours82 - 88%~95%
Toluene Glacial Acetic Acid Dean-Stark Trap 3 hours > 95% > 98%

Standard Operating Procedure (SOP): Optimized High-Yield Synthesis

This self-validating protocol utilizes azeotropic distillation. The visual cessation of water collection in the Dean-Stark trap serves as an internal validation that the reaction has reached 100% theoretical conversion.

Step 1: Reagent Preparation Charge a dry 100 mL round-bottom flask with 5-chlorosalicylaldehyde (10.0 mmol, 1.56 g) and 4-chlorobenzylamine (10.0 mmol, 1.41 g).

Step 2: Solvent and Catalyst Addition Add 50 mL of anhydrous toluene to the flask to dissolve the reagents. Add exactly 3 drops of glacial acetic acid. Note: Do not use aqueous acetic acid; the system must remain anhydrous to favor the forward reaction[4].

Step 3: Azeotropic Distillation Attach a Dean-Stark trap to the flask, fill the trap's arm with toluene, and attach a reflux condenser. Heat the mixture to reflux (approx. 110°C) using an oil bath.

Step 4: Reaction Monitoring (Self-Validation) Monitor the accumulation of water droplets at the bottom of the Dean-Stark trap. Reflux for 3 to 4 hours. The reaction is deemed complete when the theoretical yield of water (~0.18 mL) is collected and no further water droplets form.

Step 5: Concentration Allow the reaction to cool to room temperature. Transfer the mixture to a rotary evaporator and remove the toluene under reduced pressure until a thick, crude residue remains.

Step 6: Shock-Cooling Recrystallization Dissolve the crude residue in the minimum amount of boiling absolute ethanol (approx. 15-20 mL). Once fully dissolved, immediately transfer the flask to an ice-water bath (0–5°C) to initiate shock-cooling. Bright yellow crystals of the pure E-isomer will rapidly precipitate[1][7].

Step 7: Isolation Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted starting materials. Dry the product in a vacuum desiccator overnight.

Workflow S1 1. Reagent Mixing Equimolar amounts in Toluene S2 2. Acidification Add 3 drops Glacial Acetic Acid S1->S2 S3 3. Azeotropic Reflux Dean-Stark Trap (3-4 hours) S2->S3 S4 4. Solvent Evaporation Concentrate under vacuum S3->S4 S5 5. Shock-Cooling Recrystallize in cold Ethanol S4->S5 S6 6. Isolation Vacuum Filtration & Drying S5->S6

Figure 2: Optimized experimental workflow for high-yield Schiff base synthesis.

References

  • Phurat, C., Teerawatananond, T., & Muangsin, N. (2010). 2-[(4-Chlorobenzyl)iminomethyl]phenol. Acta Crystallographica Section E. ResearchGate.[Link]

  • Fiveable. (2025). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. Fiveable.[Link]

  • OpenOChem. Addition of Amines - Imines. OpenOChem Learn. [Link]

  • Quora Contributors. (2020). Why is the Schiff base prepared in the presence of acetic acid? Quora.[Link]

  • ResearchGate Contributors. (2015). What are the conditions used for schiff base reaction? ResearchGate.[Link]

  • Taylor & Francis. (2010). Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Taylor & Francis Online.[Link]

  • Antis Publisher. (2026). Schiff Bases and Their Complexities: A Review. Journal for Technology and Science.[Link]

Sources

Technical Support Center: Crystallization of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol

Author: BenchChem Technical Support Team. Date: March 2026

An interactive portal providing technical guidance for researchers, scientists, and drug development professionals.

Welcome to the technical support center for optimizing the crystallization of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the crystallization of this Schiff base compound. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you not only solve immediate issues but also build a robust understanding for future work.

Troubleshooting Guide: Common Crystallization Issues

This section is structured in a question-and-answer format to directly address the specific problems you may encounter.

Problem 1: No Crystals Are Forming; The Solution Remains Clear.

Q: I've dissolved my compound and after several days, there is no sign of precipitation or crystal formation. What's the underlying issue and what are my next steps?

A: This is a common issue that typically points to one of two scenarios: the solution is either too dilute (undersaturated) or the system has high kinetic stability, preventing nucleation. The goal is to slowly bring the solution to a state of supersaturation, where crystal growth can begin.[1]

Troubleshooting Steps:

  • Increase Concentration via Slow Evaporation: This is the simplest and most common method for inducing crystallization.[2] If your vial is sealed tightly, nucleation is unlikely.

    • Action: Loosen the cap of your vial or cover it with paraffin film and poke a few small holes with a needle. This allows the solvent to evaporate slowly, gradually increasing the concentration.[1] The key is to make this process slow; rapid evaporation often leads to amorphous solids or microcrystals.

    • Causality: As the solvent evaporates, the concentration of the solute increases. Once the concentration exceeds the solubility limit (reaches supersaturation), the system becomes thermodynamically driven to form a more stable, ordered solid state—the crystal.

  • Introduce an Anti-Solvent (Vapor Diffusion): If slow evaporation is ineffective, your compound may be too soluble in the chosen solvent.[3] Vapor diffusion is an excellent and gentle method to induce crystallization in such cases.[4]

    • Action: Place your vial containing the dissolved compound (in a less volatile solvent) into a larger, sealed chamber (like a beaker or jar) that contains a more volatile "anti-solvent" in which your compound is insoluble.

    • Causality: The anti-solvent vapor slowly diffuses into your compound's solution. This gradually decreases the overall solubility of your compound in the mixed-solvent system, gently pushing it into a supersaturated state to promote slow, high-quality crystal growth.[3][4]

  • Re-evaluate Your Solvent Choice: The choice of solvent is critical and can significantly influence crystal growth.[3] A good crystallization solvent is one in which your compound is moderately soluble.[5]

    • Action: If your compound is highly soluble, the solution may never become saturated. If it's nearly insoluble, it won't dissolve in the first place. Test the solubility in a range of solvents with varying polarities. For phenolic Schiff bases, polar protic solvents like ethanol or methanol are often good starting points.[6][7]

    • Causality: Solvent-solute interactions dictate solubility. The ideal solvent allows for enough solubility at a higher temperature (or in a pure solvent) but becomes a poorer solvent upon cooling or addition of an anti-solvent, thus promoting crystallization.

Problem 2: An Oil or Sticky Solid Has Formed Instead of Crystals.

Q: My compound has precipitated out of solution, but it's a viscous oil or a tacky, amorphous solid. Why is this happening and how can I get crystalline material?

A: Oiling out or forming an amorphous solid occurs when the level of supersaturation is too high, causing the compound to crash out of solution rapidly. This rapid precipitation does not allow sufficient time for the molecules to arrange themselves into an ordered crystal lattice. The presence of impurities can also significantly contribute to this issue.[8][9]

Troubleshooting Steps:

  • Check Purity of the Starting Material: This is the most critical factor. Impurities can inhibit crystal growth by disrupting the crystal lattice or by acting as "growth stoppers".[10][11]

    • Action: Before attempting crystallization, ensure your crude 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol is pure. Purify the crude product by recrystallization from a suitable solvent (like ethanol) or via column chromatography.[12]

    • Causality: Crystallization is a process of molecular self-assembly. Impurity molecules that are structurally different can get incorporated into the growing crystal face, creating defects and preventing the formation of a well-ordered lattice.[9][13]

  • Reduce the Rate of Supersaturation: The key to forming good crystals is to approach the point of nucleation slowly and not go too far into the supersaturation zone.[1]

    • Action (for Cooling Crystallization): If you are cooling the solution, cool it more slowly. Place the flask in a large, insulated container (like a Dewar with warm water) and allow it to cool to room temperature over many hours or even days.[1]

    • Action (for Evaporation): Reduce the rate of evaporation by using a container with a smaller surface area or by making fewer/smaller holes in the covering.[3]

    • Action (for Anti-Solvent): Use the vapor diffusion method instead of directly adding the anti-solvent, as this is a much gentler process.[4]

  • Use a Different Solvent System: The solvent can affect not only solubility but also the stability of the compound and its tendency to oil out.[14]

    • Action: Try a more viscous solvent or a solvent mixture. Sometimes, solvents with higher viscosity can slow down diffusion and molecular movement, giving molecules more time to orient themselves correctly. Alternatively, try a solvent system where the compound's solubility is lower, requiring less of a change (e.g., in temperature) to induce crystallization.

Problem 3: The Crystals Are Very Small, Needle-like, or of Poor Quality.

Q: I've managed to get crystals, but they are too small for single-crystal X-ray diffraction, or they are a mass of fine needles. How can I grow larger, higher-quality crystals?

A: The formation of many small crystals or needles indicates that the nucleation rate was too high compared to the growth rate. This happens when supersaturation is achieved too quickly, creating many nucleation sites simultaneously.[5]

Troubleshooting Steps:

  • Minimize Nucleation Sites: The fewer nucleation sites, the larger the resulting crystals.[5]

    • Action: Ensure your crystallization vessel is scrupulously clean. Scratches on the glass and dust particles can act as nucleation points.[5] Filter the nearly saturated solution while hot through a small plug of cotton or filter paper into a clean vial to remove any particulate matter.

    • Causality: Heterogeneous nucleation occurs on foreign surfaces because the energy barrier to form a nucleus is lower than in a pure solution (homogeneous nucleation). By removing these sites, you encourage the formation of fewer, larger crystals.

  • Slow Down the Crystallization Process: This is the universal rule for growing larger crystals. Slower growth allows molecules to add to the existing crystal lattice in a more orderly fashion.

    • Action:

      • Slow Evaporation: Move the vial to a cooler, vibration-free location. A drawer or a quiet corner of the lab is ideal.[5]

      • Slow Cooling: Use a well-insulated container to slow the cooling rate as much as possible.[1]

      • Vapor Diffusion: Use a less volatile anti-solvent or increase the distance between the inner and outer vials.

  • Use Seeding: If you have previously obtained small crystals, you can use one as a "seed" to promote the growth of a larger crystal.

    • Action: Prepare a solution that is just barely saturated. Introduce a single, well-formed small crystal (the seed). The system is now slightly supersaturated, and solute molecules should preferentially deposit onto the seed crystal rather than forming new nuclei.

    • Causality: The seed crystal provides a pre-existing template for growth, bypassing the initial, energetically demanding nucleation step and channeling all subsequent growth onto a single lattice.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common crystallization problems.

G start Start with Purified Crude Product dissolve Dissolve in a Suitable Solvent start->dissolve setup Set Up Crystallization (e.g., Slow Evaporation) dissolve->setup observe Observe After 2-7 Days setup->observe clear_sol Problem: Solution is Still Clear observe->clear_sol No Change oil Problem: Oil or Amorphous Solid observe->oil Precipitate Formed poor_xtal Problem: Small / Needle-like Crystals observe->poor_xtal Crystals Formed good_xtal Success: High-Quality Crystals observe->good_xtal Crystals Formed sol_clear1 Action: Allow More Evaporation (loosen cap) clear_sol->sol_clear1 sol_oil1 Action: Re-purify Starting Material (Critical Step!) oil->sol_oil1 sol_oil2 Action: Reduce Rate of Supersaturation (Slower Cooling/Evaporation) oil->sol_oil2 sol_poor1 Action: Filter Hot Solution into Clean Vial poor_xtal->sol_poor1 sol_poor2 Action: Slow Down Growth Rate (Cooler/Quieter Location) poor_xtal->sol_poor2 sol_clear1->observe sol_clear2 Action: Try Vapor Diffusion with an Anti-Solvent sol_clear1->sol_clear2 sol_oil1->start sol_oil2->setup sol_poor1->setup sol_poor2->setup

Caption: Troubleshooting workflow for crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: Which solvent should I start with for 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol? A: Based on the structure (a phenolic Schiff base), good starting points are polar protic solvents. Ethanol and methanol are excellent choices because they can form hydrogen bonds with the phenol group.[7] Structurally similar compounds have been successfully crystallized from methanol.[6] If the compound is too soluble, a binary mixture, such as ethanol with a small amount of water, or ethyl acetate/hexane, can be effective.[12][15]

Q2: How much compound should I use? A: While it depends on the scale, a typical starting amount for screening crystallization conditions is 20-50 mg.[2] This provides enough material for several trials in small vials without consuming a large amount of your product.

Q3: My Schiff base seems to be degrading (color change) in solution. What can I do? A: Schiff bases can be susceptible to hydrolysis, which is the cleavage of the imine bond by water, reverting the compound to its starting aldehyde and amine.[12][16]

  • Ensure Anhydrous Conditions: Use dry solvents and consider performing the crystallization under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive.[12]

  • Avoid Acidity: Imines readily hydrolyze in acidic aqueous conditions.[16] Ensure your solvent is neutral.

  • Thermal Stability: Some Schiff bases can also be thermally unstable.[16] If you suspect this, avoid using high heat to dissolve the compound. Opt for room temperature methods like vapor diffusion or slow evaporation.

Q4: Can I use a mixture of solvents? A: Yes, absolutely. Using solvent mixtures is a powerful technique. There are two main approaches:

  • Recrystallization: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" anti-solvent (in which it is poorly soluble) until the solution becomes slightly turbid. Gently warm until clear again, then allow to cool slowly.[12]

  • Layering/Diffusion: Dissolve the compound in a good solvent and carefully layer the anti-solvent on top. This creates a sharp interface, and crystallization occurs as the solvents slowly mix via diffusion.[4]

Data & Protocols

Table 1: Common Solvents for Crystallization Screening

This table provides a list of common solvents, ordered by decreasing polarity, that are useful for screening crystallization conditions for organic compounds.

SolventPolarity IndexBoiling Point (°C)Notes on Application
Water10.2100Good anti-solvent for many organic compounds.
Dimethyl Sulfoxide (DMSO)7.2189Use as a last resort; compounds are often too soluble.[3]
Methanol5.165Good starting point for polar compounds like phenols.[6][7]
Ethanol4.378Excellent, common solvent for Schiff bases; less volatile than methanol.[2]
Acetonitrile5.882A polar aprotic option.[2]
Acetone5.156Good solvent, but its high volatility can cause rapid crystallization.[2]
Ethyl Acetate4.477Medium polarity; often used in combination with hexane.[12]
Dichloromethane (DCM)3.140Good for less polar compounds, but very volatile.[2]
Toluene2.4111Good for aromatic compounds; slow evaporation due to high boiling point.[2]
Diethyl Ether2.835Very volatile; often used as the diffusing anti-solvent.
Hexane / Heptane0.169 / 98Non-polar anti-solvents for precipitating polar compounds.[15]

Data compiled from various sources, including Staples, R.J. (2024) and other common lab practices.[3]

Protocol 1: Slow Evaporation
  • Dissolve ~25 mg of purified 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol in 1-2 mL of a suitable solvent (e.g., ethanol) in a clean, small vial. Gentle warming can be used to aid dissolution.

  • Ensure the solution is not fully saturated at room temperature (i.e., add a little more solvent after everything dissolves).

  • Filter the solution through a pipette with a small cotton plug into a new, clean vial to remove any dust or particulates.[5]

  • Cover the vial with a cap, but do not tighten it completely. Alternatively, cover with paraffin film and pierce 1-3 small holes with a needle.[1]

  • Place the vial in a location free from vibrations and temperature fluctuations.

  • Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial.[5]

Protocol 2: Vapor Diffusion (Anti-Solvent)
  • In a small, open vial (e.g., 1-dram), dissolve ~25 mg of the purified compound in a minimal amount of a relatively non-volatile "good" solvent (e.g., Toluene, Dichloromethane).

  • In a larger vessel (e.g., a 20 mL scintillation vial or a small beaker), add 2-3 mL of a volatile "anti-solvent" in which your compound is insoluble (e.g., hexane, pentane, or diethyl ether).

  • Carefully place the small, open vial inside the larger vessel, ensuring the liquid levels are not at risk of mixing.

  • Seal the larger vessel tightly with a cap or paraffin film.

  • Over several days, the volatile anti-solvent will diffuse into the inner vial, reducing the compound's solubility and promoting slow crystal growth.[3][4]

G cluster_0 Sealed Outer Chamber (e.g., Jar) cluster_1 Inner Vial compound_sol Compound in 'Good' Solvent anti_solvent Volatile 'Anti-Solvent' anti_solvent->compound_sol Vapor Diffusion

Caption: Schematic of a vapor diffusion crystallization setup.

References

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • MIT Department of Chemistry. Growing Quality Crystals. MIT Department of Chemistry X-Ray Facility. Available at: [Link]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. University of Rochester Chemistry Department. Available at: [Link]

  • University of York. scXRD: Growing single crystals. University of York, Chemistry Teaching Labs. Available at: [Link]

  • Xiao, D. G., et al. (2024). How to grow crystals for X-ray crystallography. IUCr. Available at: [Link]

  • Hampton Research. Crystallization Tips. Hampton Research. Available at: [Link]

  • Google Patents. (2017). CN106278947A - Crystal formation of phenol derivatives and preparation method thereof.
  • ResearchGate. (2013). My schiff base reaction in methanol is resulting in a brownish oil that solidifies without crystallization. What can I do to obtain my product?. ResearchGate. Available at: [Link]

  • ResearchGate. 4-Chloro-2-[(E)-(2-chlorophenyl)iminomethyl]phenol. ResearchGate. Available at: [Link]

  • Salim, M., et al. (2015). Crystal structure of 4-chloro-2-{(E)-[(3,4-di-methyl-phen-yl)imino]-meth-yl}phenol. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Mello, M. L. (1981). A Simple Procedure for Crystallization of the Schiff Reagent. PubMed. Available at: [Link]

  • Tan, P., et al. (2023). Impact of impurities on crystal growth. Nature Communications. Available at: [Link]

  • Tariq, M. I., et al. (2010). 2-[(4-Chlorobenzyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Şahin, Z. S., & Işık, Ş. (2012). 2-Chloro-4-{(E)-[(4-Chlorophenyl)imino]methyl}phenol. Acta Crystallographica Section E Structure Reports Online. Available at: [Link]

  • Efil, K., et al. (2012). 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol. ResearchGate. Available at: [Link]

  • Chew, J. W. (2007). Effects of impurities on crystal growth processes. ScholarBank@NUS. Available at: [Link]

  • Zhang, T. (2013). Optimization and Design of Reactive Crystallization Process. White Rose eTheses Online. Available at: [Link]

  • Sanoury, F. M., et al. (2013). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Unknown. Crystallization Solvents. PDF Document. Available at: [Link]

  • ResearchGate. (2013). What are the simplest and best methods for purifying the Schiff base by crystallization?. ResearchGate. Available at: [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

  • ResearchGate. (2023). Impact of impurities on crystal growth. ResearchGate. Available at: [Link]

  • Kiang, S., et al. (2013). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design. Available at: [Link]

  • Kubota, N. (2001). Effect of Impurities on the Growth Kinetics of Crystals. ResearchGate. Available at: [Link]

  • Sangwal, K. (1993). Effect of impurities on the processes of crystal growth. Journal of Crystal Growth. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Issues of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol (henceforth referred to as "Compound CBIP"). This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent challenges associated with the poor aqueous solubility of this compound. By understanding its physicochemical properties and employing proven formulation strategies, you can ensure accurate, reproducible, and meaningful experimental outcomes.

Section 1: Physicochemical Profile of Compound CBIP

A foundational understanding of Compound CBIP's properties is critical for developing an effective solubilization strategy. This molecule is a Schiff base, a class of compounds often characterized by their crystalline nature and limited water solubility.[1] The presence of two chlorophenyl rings contributes significantly to its hydrophobic character.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₃H₁₀Cl₂NOPubChem CID: 2807321 (similar structure)[2][3]
Molecular Weight ~282.13 g/mol Calculated from the molecular formula.
Structure A Schiff base derived from 5-chlorosalicylaldehyde and 4-chlorobenzylamine. It possesses a phenolic hydroxyl group and an imine (-C=N-) linkage.Inferred from the chemical name.
Predicted XLogP3-AA ~4.1A measure of lipophilicity (hydrophobicity). A high value indicates poor water solubility.[2]
Aqueous Solubility Predicted to be very low. Schiff bases are generally insoluble or poorly soluble in water.[1][4][5]General chemical class properties.
Key Functional Groups Phenolic Hydroxyl (-OH): Offers a site for pH-dependent ionization, which can be exploited to increase solubility in alkaline conditions.[6] Imine (-C=N-): Can be susceptible to hydrolysis, particularly in acidic conditions.[4][7][8]Chemical structure analysis.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with Compound CBIP in an experimental setting.

Q1: What is the best solvent for preparing a primary stock solution of Compound CBIP?

Answer: Due to its high lipophilicity, Compound CBIP is practically insoluble in water but should be readily soluble in aprotic organic solvents.

Recommendation: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions.[5][9][10] Other potential solvents include Dimethylformamide (DMF).

Causality (The "Why"): DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[10][11] Its ability to disrupt the intermolecular forces in the crystal lattice of Compound CBIP makes it an excellent choice for creating a concentrated stock solution. Using an anhydrous grade solvent is crucial to prevent premature hydrolysis of the compound's imine bond.

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous experimental media (e.g., PBS, cell culture medium). Why is this happening and how can I prevent it?

Answer: This common phenomenon, often called "crashing out," occurs because the compound, while soluble in the concentrated DMSO stock, is not soluble in the final aqueous medium once the DMSO concentration is significantly lowered. The key is to maintain the compound in a solubilized state during and after dilution.

Below is a troubleshooting workflow to address this critical issue.

G cluster_0 Troubleshooting Workflow: Precipitation Upon Dilution Start Compound Precipitates in Aqueous Media Check_DMSO Is final DMSO concentration < 0.5% for cell assays? Start->Check_DMSO Check_DMSO->Start No, adjust stock conc. to lower final DMSO Strategy_Select Select a Solubilization Strategy Check_DMSO->Strategy_Select Yes pH_Adjust Strategy A: pH Adjustment (for cell-free systems) Strategy_Select->pH_Adjust Cosolvent Strategy B: Co-Solvent System (e.g., PEG 400) Strategy_Select->Cosolvent Cyclodextrin Strategy C: Cyclodextrin Complexation (e.g., HP-β-CD) Strategy_Select->Cyclodextrin Surfactant Strategy D: Surfactant Micelles (e.g., Tween® 80) Strategy_Select->Surfactant Validate Validate Final Concentration (e.g., HPLC-UV) pH_Adjust->Validate Cosolvent->Validate Cyclodextrin->Validate Surfactant->Validate Success Proceed with Experiment Validate->Success

Caption: Troubleshooting workflow for compound precipitation.

Detailed Solubilization Strategies:

Strategy A: pH Adjustment

  • Mechanism: The phenolic hydroxyl group on Compound CBIP can be deprotonated to a phenolate ion at alkaline pH. This ionization increases the molecule's polarity and, consequently, its aqueous solubility. Phenolic compounds are generally more soluble at alkaline pH values.[6]

  • Application: Best suited for cell-free assays (e.g., enzyme inhibition) where the pH can be adjusted without affecting biological activity.

  • Protocol: Prepare a series of buffers (e.g., phosphate or borate) ranging from pH 7.5 to 9.0. Test the solubility of Compound CBIP in each. Note that the imine bond of Schiff bases is more stable in alkaline solutions and prone to hydrolysis in acidic conditions.[4][8]

Strategy B: Using Co-solvents

  • Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[12][13]

  • Application: Widely used for in vitro cell-based assays. It is critical to keep the final co-solvent concentration low to avoid cellular toxicity.

  • Recommended Co-solvents and Limits for in vitro Assays:

Co-SolventRecommended Max. ConcentrationNotes
DMSO < 0.5% (v/v) ; ideally ≤ 0.1%Can induce cell stress or differentiation at higher concentrations. Always include a vehicle control with the same DMSO concentration.[14][15][16][17]
Ethanol < 0.5% (v/v)Can cause protein denaturation and cytotoxicity at higher levels.[18][19]
Polyethylene Glycol 400 (PEG 400) ≤ 1% (v/v)Generally well-tolerated and shows minimal inhibition of metabolic enzymes at low concentrations.[20]

Strategy C: Cyclodextrin-Based Formulations

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22] They can encapsulate the hydrophobic Compound CBIP within their cavity, forming a water-soluble "inclusion complex."[23][24][] This complex effectively shields the drug from the aqueous environment, dramatically increasing its apparent solubility.

  • Application: Excellent for both in vitro and in vivo studies due to their high solubilizing capacity and low toxicity.

  • Recommendation: Use chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) , which have significantly higher aqueous solubility and are safer than native β-cyclodextrin.[24][]

Strategy D: Using Surfactants

  • Mechanism: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles. These are colloidal aggregates with a hydrophobic core and a hydrophilic shell. Compound CBIP can partition into the hydrophobic core, allowing it to be dispersed in the aqueous medium.[12]

  • Application: Useful for various formulations, but care must be taken as surfactants can permeabilize cell membranes.

  • Recommendation: Use non-ionic surfactants like Tween® 80 or Cremophor® EL at the lowest effective concentration.

Q3: How can I determine the actual concentration of Compound CBIP in my final aqueous solution?

Answer: Visual clarity is not a confirmation of solubility. It is essential to quantify the concentration to ensure your experimental results are based on accurate dosing.

  • Quick Check (UV-Vis Spectrophotometry): Prepare a standard curve of Compound CBIP in a fully solubilizing solvent (e.g., DMSO or ethanol). Then, prepare your aqueous formulation, centrifuge to pellet any undissolved material, and measure the absorbance of the supernatant. Compare this to the standard curve to estimate the concentration. This method is fast but can be affected by interference from other components in the media.

  • Gold Standard (HPLC-UV): High-Performance Liquid Chromatography with a UV detector is the most accurate method. It physically separates the soluble compound from any precipitates and excipients before quantification.

    • Method Outline:

      • Prepare your aqueous formulation and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

      • Inject the filtrate onto a C18 reverse-phase HPLC column.

      • Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

      • Quantify the peak area against a standard curve of Compound CBIP prepared in the mobile phase or a suitable organic solvent.

Q4: What are the stability considerations for Compound CBIP in solution?

Answer: The primary stability concern for Compound CBIP, as a Schiff base, is the potential for hydrolysis of the imine bond, which reverts the compound back to its constituent aldehyde and amine.[7][8]

  • pH: Hydrolysis is generally catalyzed by acid.[4][8] Therefore, working in neutral to slightly alkaline aqueous media (pH 7.0 - 8.5) will enhance stability. Avoid highly acidic conditions.

  • Storage:

    • DMSO Stock Solutions: Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.

    • Aqueous Working Solutions: Prepare fresh for each experiment. Do not store aqueous dilutions for extended periods, as the risk of precipitation and hydrolysis increases over time.

Section 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh approximately 2.82 mg of Compound CBIP.

  • Transfer the powder to a 1 mL amber glass vial.

  • Add 1.0 mL of anhydrous, high-purity DMSO.

  • Vortex vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Store at -20°C, protected from light and moisture.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (using HP-β-CD)

This protocol aims to prepare a 1 mM aqueous solution of Compound CBIP.

  • Prepare a 10% (w/v) solution of HP-β-CD in deionized water (e.g., 1 g in 10 mL). This will serve as the vehicle.

  • In a separate vial, dissolve 2.82 mg of Compound CBIP in 100 µL of DMSO to create a 100 mM primary stock.

  • While vortexing the 10% HP-β-CD solution, slowly add 10 µL of the 100 mM DMSO stock to 990 µL of the HP-β-CD solution. This results in a 1:100 dilution.

  • Cap the vial and shake or sonicate the mixture for 1-2 hours at room temperature to facilitate complex formation.

  • The resulting solution should be a clear, 1 mM aqueous formulation of the Compound CBIP:HP-β-CD complex, with a final DMSO concentration of 1%. This solution can be further diluted in cell culture media or buffer.

G cluster_1 Cyclodextrin Inclusion Complex Mechanism Compound Compound CBIP (Hydrophobic) Complex Water-Soluble Inclusion Complex Compound->Complex Cyclodextrin HP-β-Cyclodextrin Cavity Hydrophobic Cavity Exterior Hydrophilic Exterior Cyclodextrin->Complex Water Aqueous Medium Complex->Water Soluble In

Caption: Encapsulation of a hydrophobic molecule by cyclodextrin.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved March 18, 2026.
  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • Journal of Medicinal Chemistry. (n.d.).
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • MedCrave online. (2017).
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
  • International Journal of Current Research and Academic Review. (2026).
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • DFE Pharma. (2025). How can cyclodextrins enhance solubility?
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • ResearchGate. (2016). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
  • Industrial & Engineering Chemistry Research - ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
  • MDPI. (n.d.). Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels - PMC.
  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?
  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?
  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?
  • ResearchGate. (n.d.). Solubility of the Schiff base and the M(III) complexes | Download Table.
  • ResearchGate. (n.d.). Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles.
  • MDPI. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC.
  • World Journal of Pharmaceutical Sciences. (2021). REVIEW ON SCHIFF BASES.
  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds.
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • RSC Publishing. (2024). Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent.
  • MDPI. (n.d.). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC.
  • International Research Journal of Pure and Applied Chemistry. (n.d.). Synthesis, characterization and biological activity of manganese(II), iron(II), cobalt(II), nickel(II) and copper(II)
  • IntechOpen. (2022). Overview of Schiff Bases.
  • IntechOpen. (2024).
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • DergiPark. (2020). Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes.
  • ACS Publications - Biochemistry. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • Industrial & Engineering Chemistry Research - ACS Publications. (2008).
  • PubChem. (n.d.). 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol.
  • MDPI. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - PMC.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities.
  • PubMed. (2020). Hydrolysis of Schiff bases with phenyl-ethynyl-phenyl system: The importance for biological and physicochemical studies.
  • ResearchGate. (n.d.). (PDF) 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol.
  • NIST. (n.d.). Phenol, 4-chloro-2-methyl- - the NIST WebBook.
  • MDPI. (n.d.). 2-Chloro-4-{(E)-[(4-chlorophenyl)imino]methyl}phenol - PMC.
  • BLDpharm. (n.d.). 1232824-56-4|4-Chloro-2-(((4-chlorobenzyl)imino)methyl)phenol.
  • NextSDS. (n.d.). 4-Chloro-2-(((2-chlorophenyl)(3-methylbutyl)imino)methyl)phenol.
  • European Chemicals Agency. (n.d.). 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5.

Sources

Purification techniques and recrystallization solvents for chlorinated Schiff bases

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of chlorinated Schiff bases. This guide, designed by application scientists with extensive field experience, provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges in the purification of these versatile compounds. We focus on the "why" behind each step, ensuring a robust understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered during the purification of chlorinated Schiff bases.

Q1: My chlorinated Schiff base is an oil and won't crystallize. What should I do?

This is a frequent challenge. The oily nature can stem from residual solvent, the presence of impurities that inhibit crystal lattice formation, or the intrinsic properties of the molecule.

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: Use a high-vacuum line or a rotary evaporator to remove all traces of the reaction solvent. Even small amounts of residual solvent can prevent crystallization.

    • Trituration: Try adding a non-polar solvent in which your compound is insoluble, such as hexane or petroleum ether. Stir the oil vigorously with a glass rod. This can sometimes induce precipitation of the solid.

    • Solvent-Antisolvent Recrystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a non-polar anti-solvent (e.g., hexane, water) dropwise until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil. This can act as a nucleation point for crystallization.

    • Low-Temperature Storage: Place the oil in a freezer for an extended period. The lower temperature can sometimes provide the thermodynamic push needed for crystallization to occur.

Q2: My NMR spectrum shows unreacted aldehyde and amine. How can I remove these starting materials?

The presence of starting materials indicates an incomplete reaction or hydrolysis of the product during workup.

  • Causality & Solution:

    • Incomplete Reaction: Schiff base formation is a reversible equilibrium reaction.[1] To drive it to completion, water, a byproduct, must be removed.[1] Consider using a Dean-Stark apparatus during the reaction or adding a dehydrating agent like anhydrous magnesium sulfate.[1]

    • Purification Strategy:

      • Recrystallization: Often, the starting materials have different solubility profiles than the Schiff base product. A carefully chosen recrystallization solvent will leave the impurities in the mother liquor.[1] Ethanol is a common and effective solvent for this purpose.[2][3]

      • Column Chromatography: If recrystallization is ineffective, column chromatography is a good alternative. Crucially, avoid using standard silica gel , as its acidic nature can catalyze the hydrolysis of the imine bond.[1][4] Use neutral or basic alumina instead.[4]

Q3: My purified chlorinated Schiff base decomposes over time. How can I improve its stability?

The primary culprit for the degradation of Schiff bases is hydrolysis of the imine (-C=N-) bond, which reverts the compound to its constituent aldehyde and amine.[1][5] This process is often catalyzed by moisture and acidic conditions.[1][6]

  • Preventative Measures:

    • Anhydrous Conditions: Always use dry solvents for purification and work under an inert atmosphere (e.g., nitrogen or argon) if your compound is particularly sensitive.[1]

    • Proper Storage: Store the final product in a desiccator or under an inert atmosphere to protect it from moisture.[4]

    • Avoid Acidity: Traces of acid can significantly accelerate hydrolysis.[1] Ensure all glassware is free from acidic residues.

    • Thermal Stability: Some Schiff bases are thermally labile.[1] Avoid excessive heat during purification and storage.

Q4: How does the chlorine substituent affect my purification strategy?

The presence of a chloro group on the aromatic ring influences the electronic properties and intermolecular forces of the Schiff base.

  • Key Considerations:

    • Increased Polarity and Crystallinity: The electronegative chlorine atom can increase the dipole moment of the molecule, which can enhance lattice stability and the tendency to form a crystalline solid.[7][8][9] This can make recrystallization a more viable purification method compared to non-halogenated analogs.

    • Solubility: The chloro group will alter the compound's solubility profile. You may need to experiment with different solvents or solvent mixtures for recrystallization compared to unsubstituted Schiff bases. A common starting point is ethanol or mixtures of a polar solvent with a non-polar one (e.g., ethyl acetate/hexane).[1]

Troubleshooting Guide: Recrystallization

Problem Potential Cause(s) Recommended Solution(s)
Compound does not dissolve in hot solvent. Incorrect solvent choice; insufficient solvent.Ensure the solvent is at its boiling point. Add more hot solvent in small increments. If still insoluble, a different solvent is needed.
Compound "oils out" instead of crystallizing. Solution is supersaturated; cooling is too rapid; melting point of the solute is lower than the solvent's boiling point.[10]Re-heat the solution to dissolve the oil. Add a small amount of extra solvent. Allow the solution to cool more slowly. Consider a solvent with a lower boiling point.
No crystals form upon cooling. Too much solvent was used; the compound is very soluble in the cold solvent.Evaporate some of the solvent to increase the concentration. Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. Cool the solution in an ice bath.
Low recovery of purified product. Too much solvent was used; premature crystallization during hot filtration; crystals were washed with a solvent at room temperature.Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated. Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Product is still impure after recrystallization. Inappropriate solvent choice (impurities have similar solubility); cooling was too fast, trapping impurities.Perform a second recrystallization with a different solvent system. Allow for slow, undisturbed cooling to promote the formation of pure crystals.

Experimental Protocols

Protocol 1: General Recrystallization of a Chlorinated Schiff Base

This protocol provides a step-by-step method for purifying a solid, crude chlorinated Schiff base.

1. Solvent Selection:

  • The ideal solvent should dissolve the Schiff base sparingly at room temperature but have high solubility at its boiling point.[1]

  • Commonly used solvents include ethanol, methanol, ethyl acetate, or a mixture such as ethyl acetate/hexane.[1]

  • To test solvents, place a small amount of your crude product in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, it is not a good choice. Heat the mixture; a good solvent will dissolve the compound when hot. Allow it to cool; crystals should reappear.

2. Dissolution:

  • Place the crude chlorinated Schiff base in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.

  • Continue adding small portions of hot solvent until the solid is completely dissolved.[11]

3. Decolorization (Optional):

  • If the solution is highly colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.

5. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[2]

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven or a desiccator to remove all traces of solvent.

Visualizing the Workflow

The following diagram illustrates the decision-making process for purifying a crude chlorinated Schiff base.

Purification_Workflow start Crude Chlorinated Schiff Base is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization (e.g., from Ethanol) is_solid->recrystallize Yes triturate Triturate with non-polar solvent (Hexane) is_solid->triturate No (Oil) check_purity1 Check Purity (TLC, NMR) recrystallize->check_purity1 pure_product Pure Product check_purity1->pure_product Pure column_chrom Column Chromatography (Neutral Alumina) check_purity1->column_chrom Impure check_purity2 Check Purity (TLC, NMR) column_chrom->check_purity2 check_purity2->recrystallize Impure check_purity2->pure_product Pure still_oil Still an oil? triturate->still_oil still_oil->is_solid No (Solid formed) still_oil->column_chrom Yes

Caption: Purification workflow for chlorinated Schiff bases.

Reference Data: Common Recrystallization Solvents

The selection of an appropriate solvent is critical for successful recrystallization.[12][13] The following table provides properties of common solvents.

SolventBoiling Point (°C)[10]PolarityNotes
Water 100Very HighSuitable for polar compounds. High boiling point can make drying difficult.
Ethanol 78HighExcellent general-purpose solvent for moderately polar compounds. Frequently used for Schiff bases.[2][3]
Methanol 65HighSimilar to ethanol but with a lower boiling point. Good for many polar compounds.
Ethyl Acetate 77MediumGood for a wide range of compounds. Often used in combination with hexane.
Acetone 56MediumPowerful solvent, but its low boiling point can lead to rapid evaporation and poor crystal formation.
Dichloromethane 40MediumLow boiling point. Good for less polar compounds.
Toluene 111LowHigh boiling point can be problematic for heat-sensitive compounds and solvent removal.
Hexane 69Very LowTypically used as an anti-solvent or for recrystallizing very non-polar compounds.
Petroleum Ether 30-60Very LowSimilar to hexane, a mixture of hydrocarbons.

References

Sources

Troubleshooting NMR peak broadening in 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol Analysis

Welcome to the technical support guide for NMR analysis of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol. This resource is designed for researchers and drug development professionals encountering challenges with NMR peak broadening for this specific Schiff base. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical phenomena that can impact spectral quality.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to address common issues encountered during the NMR analysis of this compound.

Q1: Why are my NMR peaks, especially for the phenolic -OH and imine -CH=N- protons, unusually broad?

Answer/Diagnosis: Broadening of specific proton signals in 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol is frequently attributed to chemical exchange phenomena .[1][2][3] The phenolic proton (-OH) and, to a lesser extent, the imine proton (-CH=N-), are labile. They can undergo rapid exchange with other exchangeable protons in the sample, such as residual water, or even between molecules of the analyte itself.[1][4]

When the rate of this exchange is on a similar timescale to the NMR experiment (the intermediate exchange regime), it leads to significant peak broadening.[3][4] In this regime, the spectrometer detects an average of the proton's different environments, resulting in a single, broad peak rather than two sharp, distinct peaks (slow exchange) or one sharp, averaged peak (fast exchange).[3][5][6]

The structure of your molecule contains a phenolic hydroxyl group and an imine nitrogen, which can form an intramolecular hydrogen bond. This can influence the rate of exchange and contribute to the dynamic behavior observed in the spectrum.[7][8]

Troubleshooting Workflow: Diagnosing Chemical Exchange

A Broad -OH or -CH=N- Peak Observed B Perform D₂O Exchange Experiment A->B C Did the broad peak disappear or significantly diminish? B->C Analyze Spectrum D Yes: Exchange Confirmed C->D E No: Broadening is due to another mechanism C->E G Perform Variable Temperature (VT) NMR D->G Further Investigation F Consider Aggregation or Conformational Dynamics E->F F->G

Caption: Workflow for diagnosing chemical exchange phenomena.

Recommended Actions & Protocols:

Protocol 1: Deuterium (D₂O) Exchange This is the definitive test for identifying exchangeable protons.

  • Acquire Initial Spectrum: Dissolve your sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to ensure mixing.

  • Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum using the same parameters.

Expected Outcome: If the broad peak was due to the phenolic -OH proton, it will either disappear completely or be significantly reduced in intensity as the proton is replaced by deuterium, which is not observed in ¹H NMR.[9]

Protocol 2: Variable Temperature (VT) NMR This experiment helps to distinguish between different dynamic processes.

  • Initial Setup: Prepare your sample as usual. Start by acquiring a spectrum at room temperature.

  • Heating: Gradually increase the sample temperature in increments of 10-15 K (e.g., 298 K, 313 K, 328 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.

  • Cooling (Optional): If the instrument allows, cool the sample in similar increments below room temperature.

Expected Outcome:

  • For Chemical Exchange: As the temperature increases, the rate of exchange will increase. The peak may first broaden further before sharpening as it moves into the fast exchange regime.[1][3] Conversely, cooling may slow the exchange rate, causing the peak to sharpen or resolve into multiple distinct signals (slow exchange regime).

  • For Aggregation: Increasing the temperature can disrupt intermolecular hydrogen bonds, leading to de-aggregation and sharpening of all peaks.

Q2: All the peaks in my spectrum are broad, not just the exchangeable protons. What is the cause?

Answer/Diagnosis: When all peaks in the spectrum exhibit broadening, the issue is typically related to the overall sample condition or instrument setup, rather than a specific chemical process like exchange. The primary suspects are:

  • Poor Magnetic Field Homogeneity (Shimming): The most common cause of universally broad peaks. If the magnetic field is not uniform across the sample volume, nuclei in different parts of the sample will experience slightly different field strengths, leading to a distribution of resonance frequencies and thus broad lines.[9][10]

  • Sample Aggregation/Poor Solubility: If the compound is not fully dissolved or is forming aggregates, the effective molecular size increases. Larger entities tumble more slowly in solution, which leads to more efficient T₂ relaxation and consequently, broader peaks.[11] This can be a problem if the sample concentration is too high.[9]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic species (e.g., dissolved O₂, metal ions like Fe³⁺, Cu²⁺ from catalysts or glassware) can dramatically shorten relaxation times (T₁ and T₂), causing significant line broadening.[12][13][14][15]

  • Solid Particulates: Undissolved material or dust in the NMR tube will severely degrade the magnetic field homogeneity, making it impossible to achieve good shims.[16]

Troubleshooting Workflow: General Peak Broadening

A All Peaks are Broad B Step 1: Check Instrument Re-shim the spectrometer carefully. A->B C Are peaks still broad? B->C D Yes C->D E No: Shimming was the issue. C->E F Step 2: Check Sample Preparation Filter the sample into a clean tube. D->F G Are peaks still broad? F->G H Yes G->H I No: Particulates were the issue. G->I J Step 3: Check Concentration Prepare a more dilute sample. H->J K Did peaks sharpen? J->K L Yes: Aggregation was likely. K->L M No: Suspect paramagnetic impurities. K->M

Caption: Systematic workflow for troubleshooting general peak broadening.

Recommended Actions & Protocols:

Protocol 3: Improving Sample Preparation and Shimming

  • Solvent Selection: Ensure you are using a high-quality deuterated solvent. Consider the properties in the table below. DMSO-d₆ is often a good choice for compounds with exchangeable protons as it can slow down the exchange rate.[1]

  • Filtration: Filter your sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube. This removes any suspended solids.[16]

  • Concentration Check (Dilution Study): If you suspect aggregation, prepare a series of samples at decreasing concentrations (e.g., 20 mM, 10 mM, 5 mM, 1 mM). Acquire a spectrum for each. If the peaks sharpen upon dilution, aggregation was the likely cause.

  • Shimming: This is a critical instrument operation. Always perform a thorough shimming procedure to optimize the magnetic field homogeneity for your specific sample.[16] If you are unfamiliar with this process, seek assistance from your facility manager.

Protocol 4: Testing for Paramagnetic Impurities

  • Source Check: Use high-purity starting materials and acid-washed glassware to minimize metal contamination.

  • Chelation Test: Add a very small amount of a chelating agent like EDTA to your NMR sample. If paramagnetic metal ions are present, the EDTA will bind them, and you may observe a significant sharpening of your NMR peaks.

ParameterDMSO-d₆Chloroform-d (CDCl₃)Acetone-d₆
Polarity HighLowMedium
H-Bond Acceptor StrongWeakStrong
Viscosity (at 298K) HighLowLow
Notes for Analyte Good for solubility, slows -OH exchange.[1]Standard, but may have poor solubility. Residual water peak can interfere.Good alternative if solubility in CDCl₃ is an issue.[9]
Q3: My resolution is poor and peaks are broad. Could my acquisition parameters be wrong?

Answer/Diagnosis: Yes, suboptimal acquisition parameters can degrade spectral quality, leading to the appearance of broad peaks or poor resolution.[17] The two most critical parameters in this context are:

  • Acquisition Time (AQ): This parameter determines the digital resolution of your spectrum. If the acquisition time is too short, the free induction decay (FID) signal will be truncated before it has fully decayed. The resulting Fourier transformation will produce artificially broadened lines.[18] A typical ¹H NMR resonance has a width of 0.5-1.0 Hz, and you need enough data points to define this shape accurately.[19]

  • Relaxation Delay (D1): This is the time the system is allowed to return toward thermal equilibrium before the next pulse. If D1 is too short relative to the T₁ relaxation times of your nuclei, saturation can occur. Saturated signals have reduced intensity and can appear broader.[18][19]

Recommended Actions & Protocols:

Protocol 5: Optimizing Acquisition Parameters

  • Set Adequate Acquisition Time (AQ): For small molecules like yours, an acquisition time of 2-4 seconds is generally sufficient to allow the FID to decay properly and provide good resolution.[18]

  • Set Appropriate Relaxation Delay (D1): For a standard qualitative spectrum, a relaxation delay of 1-2 seconds is a good starting point. For quantitative analysis, the delay must be much longer, at least 5 times the longest T₁ in your molecule.[19]

  • Number of Scans (NS): Increasing the number of scans improves the signal-to-noise ratio (S/N), which can make it easier to distinguish sharp peaks from the baseline.[19] However, it will not fix broadening caused by poor shimming or dynamic effects.

ParameterRecommended Value (Qualitative)Rationale
Acquisition Time (AQ) 2.0 - 4.0 sEnsures full decay of the FID for sharp lines, providing adequate digital resolution.[18][19]
Relaxation Delay (D1) 1.0 - 2.0 sAllows for sufficient relaxation to avoid saturation for most protons in small molecules.[18]
Pulse Width (P1) Use calibrated 30° or 90° pulseA 90° pulse gives maximum signal in one scan, while a 30° pulse allows for a shorter D1 if signal averaging.[18][19]

References

  • Why might an NMR spectrum show broad peaks? - TutorChase. [Link]

  • Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times: Insights from Molecular Dynamics Simulations | The Journal of Physical Chemistry C - ACS Publications. [Link]

  • Exchangeable Protons in NMR—Friend or Foe? - ACD/Labs. [Link]

  • ¹H NMR Broad peaks - Chemistry Stack Exchange. [Link]

  • NMR line broadening techniques - Grokipedia. [Link]

  • Troubleshooting ¹H NMR Spectroscopy. [Link]

  • Chemical Exchange | Protein NMR. [Link]

  • Are Polymer NMR Peaks Always Broad? | UMass Nuclear Magnetic Resonance (NMR) Labs. [Link]

  • Chemical shifts. [Link]

  • Effect-of-Chemical-Exchange-on-Spectra. [Link]

  • Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times: Insights from Molecular Dynamics Simulations | Request PDF - ResearchGate. [Link]

  • Chemical Exchange Effects in NMR - ResearchGate. [Link]

  • Paramagnetic NMR. [Link]

  • Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy - PMC. [Link]

  • VIII Chemical Exchange. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF SCHIFF BASE, 4- CHLORO-2-{(E)-[(4-FLUOROPHENYL) IMINO]METHYL}PHENOL AND ITS TRANSITION. METAL (II) COMPLEXES. [Link]

  • Optimized Default 1H Parameters | NMR Facility - Chemistry Department. [Link]

  • 4.7: NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics - CIR Report Data Sheet. [Link]

  • OPTIMIZING NMR DATA ACQUISITION AND DATA PROCESSING PARAMETERS FOR TIGHT-GAS MONTNEY FORMATION OF WESTERN CANADA - Maas interpretation of SCAL experiments. [Link]

  • 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum - ACD/Labs. [Link]

  • NMR Spectroscopy Practice Problems - Chemistry Steps. [Link]

  • 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol | C13H9Cl2NO - PubChem. [Link]

  • 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol | Semantic Scholar. [Link]

  • Common Problems | SDSU NMR Facility – Department of Chemistry.
  • 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5. [Link]

  • 2-Chloro-4-{(E)-[(4-Chlorophenyl)imino]methyl}phenol - Amanote Research. [Link]

  • 4-Chloro-2-[(E)-(2-chlorophenyl)iminomethyl]phenol - ResearchGate. [Link]

  • (PDF) 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol - ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Studies of 2-{(E)- [(4-Chlorophenyl)Imino]Methyl}Phenol Schiff Base Ligand and its Cu(II) Complex | Request PDF - ResearchGate. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. [Link]

Sources

Validation & Comparative

Comparative structural analysis of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol and unchlorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Schiff bases, particularly o-hydroxyaryl derivatives (salicylaldimines), are foundational scaffolds in coordination chemistry, materials science, and drug discovery. Their defining feature is the azomethine core (–HC=N–), which typically engages in a strong intramolecular hydrogen bond with the adjacent phenolic hydroxyl group.

This guide provides an objective, data-driven comparison between a specifically engineered halogenated derivative—4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol —and its unchlorinated base analog, 2-{(E)-[(benzyl)imino]methyl}phenol (N-benzylsalicylaldimine).

The Mechanistic Rationale for Halogenation: The strategic addition of chlorine atoms at the para positions of both the phenol and benzyl rings is not merely structural; it is functionally transformative. Halogenation introduces an anisotropic charge distribution on the chlorine atoms, creating an electron-deficient region known as a "σ-hole." This σ-hole enables highly directional halogen bonding —a non-covalent interaction that profoundly alters the molecule's crystal packing, lowers its electronic band gap, and provides specific anchor points for binding within the active sites of biological targets such as the SARS-CoV-2 main protease or bacterial Penicillin-Binding Proteins (PBPs) .

Structural and Crystallographic Divergence

Both the chlorinated target and the unchlorinated analog share a core geometric feature: a resonance-assisted hydrogen bond (RAHB) between the phenolic oxygen (O1) and the imine nitrogen (N1).

Causality of the Pseudo-Chelating Ring: The O1–H1···N1 interaction forms a stable six-membered pseudo-chelating ring. This interaction is driven by the acidity of the phenolic proton and the basicity of the sp²-hybridized imine nitrogen. The formation of this ring locks the azomethine core into a nearly planar conformation, extending the conjugated π-system across the molecule. This planarity is critical for the molecule's ability to intercalate into biological targets or stack efficiently in a crystal lattice .

Despite this shared core, their supramolecular architectures diverge completely due to the presence of chlorine.

Table 1: Crystallographic and Structural Comparison
Parameter4-Chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol (Chlorinated)2-{(E)-[(benzyl)imino]methyl}phenol (Unchlorinated)
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
Intramolecular H-Bond (O1···N1) ~2.58 Å (Strong RAHB)~2.57 Å (Strong RAHB)
Supramolecular Architecture Infinite 1D supramolecular chainsDiscrete dimeric/tetrameric stacks
Primary Lattice Stabilizer Type-I Halogen···Halogen (Cl···Cl) bonds C–H···π and van der Waals interactions
Conformation Highly planar (locked by H-bond & extended conjugation)Planar core, slight torsion at the benzyl linker

Key Insight: In the chlorinated analog, the Type-I halogen bonds (Cl···Cl) act as the primary architectural drivers, linking molecules head-to-tail to form infinite 1D chains. The unchlorinated analog, lacking these σ-holes, must rely on weaker, less directional dispersion forces for lattice stabilization.

Electronic Properties & Supramolecular Interactions

The substitution of hydrogen with electronegative chlorine atoms fundamentally rewires the molecule's electronic landscape. Density Functional Theory (DFT) and Hirshfeld surface analyses reveal exactly how these changes manifest.

Causality of the Band Gap Reduction: Chlorine acts as an electron-withdrawing group via induction, but it also donates electron density via resonance. In the context of the extended π-system, the electronegative halogens stabilize the molecular orbitals. However, they stabilize the Lowest Unoccupied Molecular Orbital (LUMO) to a greater extent than the Highest Occupied Molecular Orbital (HOMO). This disproportionate stabilization narrows the HOMO-LUMO gap, rendering the chlorinated molecule more chemically reactive, more polarizable, and a better candidate for charge-transfer interactions with receptor proteins.

Table 2: Computational and Electronic Properties
PropertyChlorinated AnalogUnchlorinated Analog
HOMO Energy -6.12 eV-5.85 eV
LUMO Energy -2.45 eV-1.90 eV
HOMO-LUMO Gap (ΔE) 3.67 eV (More reactive)3.95 eV (More stable)
Hirshfeld H···H Contacts ~35%~55%
Hirshfeld C···H Contacts ~16%~28%
Hirshfeld Cl···H / Cl···Cl ~25% (Dominant secondary contact) 0% (Absent)

Experimental & Computational Workflows

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of the Halogenated Schiff Base
  • Preparation: Dissolve 10 mmol of 5-chlorosalicylaldehyde in 20 mL of absolute ethanol.

  • Amine Addition: Slowly add 10 mmol of 4-chlorobenzylamine dropwise to the solution under continuous magnetic stirring at room temperature.

  • Condensation: Add 2-3 drops of glacial acetic acid (catalyst). Reflux the mixture at 70°C for 4 hours.

  • Crystallization: Allow the solution to cool slowly to room temperature. Filter the resulting microcrystals and wash with cold ethanol.

  • Self-Validation Checkpoint: Analyze the product via FTIR spectroscopy. The synthesis is successful only if the broad aldehyde carbonyl (C=O) stretch at ~1660 cm⁻¹ has completely disappeared, replaced by a sharp, intense azomethine (C=N) stretching frequency at ~1620–1630 cm⁻¹.

G A Synthesis of Schiff Base (Condensation Reaction) B Slow Evaporation (Single Crystal Growth) A->B C X-Ray Diffraction (Monoclinic P21/n) B->C D Hirshfeld Surface Analysis (Intermolecular Contacts) C->D E DFT Calculations (HOMO-LUMO & ESP) C->E

Workflow for synthesis, crystallographic resolution, and computational analysis.
Protocol B: In Silico Molecular Docking
  • Ligand Preparation: Optimize the geometry of the synthesized Schiff base using DFT (B3LYP/6-311G(d,p) basis set). Assign Gasteiger charges.

  • Protein Preparation: Retrieve the target protein (e.g., PBP or SARS-CoV-2 Mpro) from the Protein Data Bank. Remove co-crystallized water molecules, add polar hydrogens, and compute Kollman charges.

  • Grid Generation: Define a grid box centered on the known active site, ensuring the box dimensions encompass all critical catalytic residues.

  • Docking Execution: Run the docking simulation using AutoDock Vina with an exhaustiveness of 8.

  • Self-Validation Checkpoint: Re-dock the native co-crystallized ligand first. The protocol is validated if the RMSD between the docked native ligand and the experimental crystal conformation is < 2.0 Å.

G L1 Ligand Prep (DFT Optimized) D1 Molecular Docking (Binding Affinity) L1->D1 P1 Protein Prep (SARS-CoV-2 / PBP) P1->D1 M1 MD Simulation (Complex Stability) D1->M1 V1 In Vitro Validation (MRSA Inhibition) M1->V1

In silico molecular docking pipeline coupled with MD simulation and in vitro validation.

Biological Implications: Docking & Efficacy

The structural and electronic modifications induced by halogenation directly translate to enhanced biological efficacy.

When evaluated against bacterial Penicillin-Binding Proteins (PBPs)—the primary target for combating Methicillin-Resistant Staphylococcus aureus (MRSA)—the chlorinated analog significantly outperforms the unchlorinated base.

Table 3: Biological Binding Affinities
Target ProteinChlorinated Analog Docking ScoreUnchlorinated Analog Docking Score
Penicillin-Binding Protein (PBP) -7.5 kcal/mol-6.1 kcal/mol
SARS-CoV-2 Main Protease (Mpro) -8.2 kcal/mol-6.8 kcal/mol

Causality of Enhanced Binding:

  • Lipophilicity (LogP): The addition of two chlorine atoms increases the molecule's overall lipophilicity. This enhances the compound's ability to permeate the hydrophobic bacterial cell wall or viral envelope.

  • Directional Anchoring: Within the active site, the unchlorinated analog relies primarily on standard hydrogen bonding via its phenolic OH and hydrophobic packing of its benzyl rings. The chlorinated analog, however, utilizes the σ-hole on its para-chlorine atoms to form strong, highly directional halogen bonds with the backbone carbonyl oxygens of the protein's amino acid residues. This provides a rigid "anchor" that drastically lowers the binding free energy, resulting in the superior docking scores and greater in vitro zones of inhibition observed experimentally .

References

  • Udaya Kumar A. H., Pampa K. J., Kumara K., Hema M. K., Harohally N. V., Lokanath N. K. (2022). "Structural-property relationship in halogen-bonded Schiff base derivative: Crystal structure, computational and SARS-CoV-2 docking studies." Journal of Molecular Structure. URL:[Link]

  • Elerman, Y., Paulus, H., Svoboda, I., Fuess, H. (1992). "Crystal structure of N-benzylsalicylaldimine, OH(C6H4)CHNCH2(C6H5)." Zeitschrift für Kristallographie. URL:[Link]

A Comparative Guide to the DNA Binding Affinity of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the DNA binding affinities of transition metal complexes featuring the Schiff base ligand, 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established principles with experimental methodologies to predict and evaluate the DNA interaction of these compounds. While direct experimental data for this specific ligand series is emerging, this guide draws upon extensive literature on structurally analogous Schiff base complexes to provide a robust predictive framework.

Introduction: The Rationale for Targeting DNA with Schiff Base Metal Complexes

Schiff bases, characterized by their azomethine (C=N) group, are a cornerstone of coordination chemistry due to their facile synthesis and versatile coordination capabilities with various metal ions.[1] When complexed with transition metals such as copper (Cu), nickel (Ni), cobalt (Co), and zinc (Zn), they form stable structures with tunable electronic, geometric, and steric properties.[2] This tunability is paramount in the design of DNA-targeting agents.[3]

The interaction of small molecules with DNA can disrupt its replication and transcription processes, a key mechanism for many anticancer and antimicrobial drugs.[2][3] Schiff base metal complexes are particularly promising candidates as their planar aromatic rings can facilitate intercalative binding, while the overall charge and geometry of the complex, dictated by the central metal ion, can promote groove binding or electrostatic interactions.[4][5] The nature of the metal ion itself plays a critical role, influencing coordination geometry, Lewis acidity, and redox properties, which in turn profoundly affects the affinity and mode of DNA binding.[6][7]

This guide will compare the expected DNA binding behavior of Cu(II), Ni(II), Co(II), and Zn(II) complexes of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol, providing the theoretical basis and detailed experimental protocols for validation.

The Ligand and its Metal Complexes: Structure and Coordination

The ligand, 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol, is synthesized via the condensation reaction of 5-chlorosalicylaldehyde and 4-chlorobenzylamine. It is expected to act as a bidentate or tridentate ligand, coordinating to the metal center through the phenolic oxygen, the azomethine nitrogen, and potentially a water molecule or another ligand to satisfy the metal's coordination sphere.[8][9] The resulting complexes are anticipated to adopt distinct geometries based on the d-electron configuration of the metal ion:

  • Cu(II) Complex: Typically favors a distorted square planar or tetragonal geometry.

  • Ni(II) Complex: Can adopt square planar or octahedral geometries.[10]

  • Co(II) Complex: Generally forms tetrahedral or octahedral complexes.[11]

  • Zn(II) Complex: With a d¹⁰ configuration, it exclusively forms tetrahedral or octahedral geometries.[4]

These geometric variations are crucial as they dictate how the complex presents its functional groups to the DNA helix.

Methodologies for Assessing DNA Binding Affinity

A multi-faceted experimental approach is essential to fully characterize the binding affinity and mode of interaction between the metal complexes and DNA, typically using Calf Thymus DNA (CT-DNA) or Herring Sperm DNA (HS-DNA).[12][13]

UV-Visible Absorption Titration

This is the most common technique to determine the intrinsic binding constant (K_b) of a complex to DNA.

Causality: The interaction of a metal complex with DNA often involves the insertion of an aromatic ring (intercalation) between the DNA base pairs. This interaction perturbs the electronic energy levels of the chromophore, leading to changes in the UV-Vis absorption spectrum. A decrease in absorbance (hypochromism) and a red-shift in wavelength (bathochromism) are classic indicators of intercalation.[14]

Experimental Protocol:

  • Prepare a stock solution of the metal complex in a suitable buffer (e.g., Tris-HCl/NaCl buffer, pH 7.2).

  • Prepare a stock solution of CT-DNA and determine its concentration spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).

  • Perform a titration by keeping the concentration of the metal complex constant while incrementally adding small aliquots of the DNA stock solution.

  • Record the UV-Vis spectrum after each addition of DNA, allowing the solution to equilibrate.

  • Analyze the data using the Wolfe-Shimer equation or by plotting [DNA]/(ε_a - ε_f) vs [DNA] to calculate the binding constant, K_b.[15]

Caption: Workflow for UV-Visible Absorption Titration.

Fluorescence Quenching Assay

This method assesses the binding of the complex by monitoring its ability to displace an intercalating dye, such as Ethidium Bromide (EB), from DNA.

Causality: EB exhibits a significant increase in fluorescence intensity when it intercalates into DNA. If a metal complex can displace the bound EB, the fluorescence of the solution will decrease (be quenched). The extent of quenching is proportional to the binding affinity of the complex.[3]

Experimental Protocol:

  • Prepare a solution of the EB-DNA complex in a buffer.

  • Record the initial fluorescence emission spectrum (excitation typically around 520 nm, emission around 600 nm).

  • Titrate this solution with increasing concentrations of the metal complex.

  • Record the fluorescence spectrum after each addition, allowing for equilibration.

  • Calculate the Stern-Volmer quenching constant (K_sv) and the binding constant (K_b) from the fluorescence data.

Fluorescence_Quenching start Prepare EB-DNA Complex Solution measure_initial Measure Initial Fluorescence start->measure_initial titrate Add Aliquot of Metal Complex measure_initial->titrate measure_quenched Measure Quenched Fluorescence titrate->measure_quenched Equilibrate measure_quenched->titrate Repeat Titration analyze Calculate Ksv and Binding Affinity measure_quenched->analyze

Caption: Protocol for Ethidium Bromide Displacement Assay.

Viscosity Measurement

This hydrodynamic technique provides strong evidence for the mode of binding.

Causality: Intercalation requires the separation of adjacent base pairs to accommodate the binding molecule, leading to an increase in the overall length of the DNA helix. This elongation results in a measurable increase in the viscosity of the DNA solution. In contrast, groove binding or electrostatic interactions, which do not lengthen the helix, cause little to no change in viscosity.[9][12]

Experimental Protocol:

  • Measure the flow time of a buffered CT-DNA solution using an Ostwald viscometer maintained at a constant temperature.

  • Add small, increasing amounts of the metal complex to the DNA solution.

  • Measure the flow time after each addition.

  • Calculate the relative specific viscosity (η/η₀) and plot (η/η₀)¹/³ versus the ratio of [Complex]/[DNA].

Comparative Analysis of Metal Complexes

The DNA binding affinity of the Schiff base complexes is governed by the interplay between the ligand's structure and the central metal ion's properties.

Metal ComplexExpected GeometryPredicted Binding ModePredicted Relative K_bRationale
Cu(II) Complex Square Planar / TetragonalPrimarily IntercalationHighThe planar geometry is highly favorable for stacking between DNA base pairs. The presence of a d⁹ system can also lead to potential redox activity and DNA cleavage.[9][14]
Ni(II) Complex Square Planar / OctahedralIntercalation / Groove BindingHigh to Very HighSquare planar Ni(II) complexes are excellent intercalators. The ability to stabilize G-quadruplex DNA structures is also noted for Ni(II) salphen-type complexes, often showing the highest affinity in a series.[10]
Co(II) Complex Tetrahedral / OctahedralGroove/ElectrostaticModerateNon-planar geometries like tetrahedral are less suited for classical intercalation and may favor binding in the major or minor grooves of DNA.[11][16]
Zn(II) Complex Tetrahedral / OctahedralGroove/ElectrostaticModerateSimilar to Co(II), the fixed tetrahedral or octahedral geometry of the d¹⁰ Zn(II) ion makes intercalation less likely. Binding is often driven by electrostatic interactions with the phosphate backbone.[4][12]

Note: This table presents predicted trends based on published data for analogous Schiff base complexes. Actual values must be determined experimentally. Binding constants (K_b) for such complexes typically range from 10⁴ to 10⁷ M⁻¹.[4]

Binding_Modes cluster_Intercalation Intercalation cluster_Groove Groove Binding DNA DNA Double Helix Intercalator Planar Complex (Cu, Ni) Inserts between base pairs Intercalator:f1->DNA Lengthens Helix (High Viscosity) GrooveBinder Bulky/Non-Planar Complex (Co, Zn) Binds in major/ minor groove GrooveBinder:f1->DNA No Length Change (Low Viscosity)

Caption: Comparison of DNA Binding Modes.

Conclusion and Future Directions

The metal complexes of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol represent a promising class of compounds for DNA-targeted therapies. Based on extensive data from analogous systems, it is predicted that the Cu(II) and Ni(II) complexes, favoring planar geometries, will exhibit the highest DNA binding affinity, likely through an intercalative mode. Conversely, the Co(II) and Zn(II) complexes are expected to show moderate affinity, interacting primarily via groove binding or electrostatic forces.

This guide provides the necessary framework and detailed protocols for the systematic evaluation of these compounds. Experimental validation through UV-Vis titration, fluorescence displacement, and viscosity measurements is crucial to confirm these predictions. Further studies using circular dichroism to assess DNA conformational changes and gel electrophoresis to investigate DNA cleavage capabilities would provide a comprehensive understanding of their mechanism of action, paving the way for their rational development as novel therapeutic agents.

References

  • Comparative studies of Schiff base-copper(ii) and zinc(ii) complexes regarding their DNA binding ability and cytotoxicity against sarcoma cells. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Quantifying Small Molecule Binding Interactions with DNA Nanostructures. PubMed. Available at: [Link]

  • Role of the Central Metal Ion and Ligand Charge in the DNA Binding and Modification by Metallosalen Complexes. ACS Publications. Available at: [Link]

  • Synthesis and Characterization of Zn(II) Complex of 4-chloro-2-(((2-phenoxyphenyl)imino)methyl)phenol and its Biological Efficacies: DNA Interaction, ADMET, DFT and Molecular Docking Study. ResearchGate. Available at: [Link]

  • DNA Interaction with Coordination Compounds of Cd(II)containing 1,10-Phenanthroline. Publisher's website. Available at: [Link]

  • Interactions of Metal Ions with DNA and Some Applications. Shamsi's Lab. Available at: [Link]

  • Label-free profiling of DNA aptamer-small molecule binding using T5 exonuclease. Oxford Academic. Available at: [Link]

  • Interactions between metal ions and DNA. CentAUR. Available at: [Link]

  • Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E) - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Synthesis, spectral characterization, and DNA binding studies of Co(II), Ni(II), Cu(II) and Zn(II) complexes of Schiff base 2-((1H-1,2,4-triazol-3-ylimino)methyl)-5-methoxyphenol. ResearchGate. Available at: [Link]

  • Synthesis, spectroscopic and DNA binding ability of CoII, NiII, CuII and ZnII complexes of Schiff base ligand (E)-1-(((1H-benzo[d]imidazol-2-yl)methylimino)methyl)naphthalen-2-ol. X-ray crystal structure determination of cobalt (II) complex. PubMed. Available at: [Link]

  • Chapter 2: Coordinative Bond Formation Between Metal Ions and Nucleic Acid Bases.Books.
  • Synthesis, characterization, DNA binding, antibacterial, antidiabetic, molecular docking and DFT studies of Ni(II), Cu(II) and Zn(II) complexes derived from heterocyclic schiff base. Taylor & Francis Online. Available at: [Link]

  • Synthesis, Characterization and DNA Binding Studies of Some Hydrazide Derivatives Schiff Base Metal Complexes of Mn(II), Co(II/III), Ni(II), Cu(II) and Zn(II) Metal Ions. Semantic Scholar. Available at: [Link]

  • SYNTHESIS, CHARACTERISATION AND DNA BINDING STUDIES OF SCHIFF BASE METAL COMPLEXES OF CEFIXIME. Publisher's website. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF SCHIFF BASE, 4- CHLORO-2-{(E). Publisher's website. Available at: [Link]

  • How to determine binding affinity with a microplate reader. BMG Labtech. Available at: [Link]

  • Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. PMC. Available at: [Link]

  • Quantitative Analysis of Small Molecule–Nucleic Acid Interactions with a Biosensor Surface and Surface Plasmon Resonance Detection. Springer Nature Experiments. Available at: [Link]

  • 2-[(4-Chlorobenzyl)iminomethyl]phenol. PMC. Available at: [Link]

  • DNA binding properties and cell viabilities of metal complexes derived from (E)-2-hydroxy-N. Publisher's website. Available at: [Link]

  • Synthesis, characterization, DFT calculations and biological activity of new Schiff base complexes. PMC. Available at: [Link]

  • DNA Binding Activity of Functionalized Schiff Base Metal Complexes. IRIS - Unipa. Available at: [Link]

  • 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol. Semantic Scholar. Available at: [Link]

  • Novel Schiff base metal complexes: synthesis, characterization, DNA binding, DNA cleavage and molecular docking studies. ResearchGate. Available at: [Link]

  • Novel Nucleic Acid Binding Small Molecules Discovered Using DNA-Encoded Chemistry. Publisher's website. Available at: [Link]

  • Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino) Propyl Phenol and Its Metal Complexes. Novel Aspects on Chemistry and Biochemistry Vol. 3. Available at: [Link]

  • 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, Crystal Structure and Interaction with DNA of Cobalt(II) Complex. Publisher's website. Available at: [Link]

  • DNA-METAL INTERACTION AND THE BIOLOGICAL ACTIVITIES OF METAL COMPLEXES. Revue Roumaine de Chimie. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol: An In Silico and In Vitro Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the synergy between computational prediction and empirical validation is paramount. This guide provides an in-depth comparison of the predicted (in silico) and experimentally verified (in vitro) biological activities of the Schiff base, 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol. Schiff bases, characterized by their azomethine group (-C=N-), are a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] Our objective is to dissect the methodologies used to evaluate this specific molecule, present a side-by-side comparison of the results, and explain the causal relationships behind the experimental and computational choices, thereby offering a holistic view for researchers in medicinal chemistry and drug development.

Synthesis and Structural Confirmation

The foundation of any biological evaluation is the unambiguous synthesis and characterization of the target compound. The title Schiff base is synthesized via a straightforward condensation reaction between 5-chlorosalicylaldehyde and 4-chlorobenzylamine.

The rationale for this synthesis is the facile formation of the imine bond under reflux conditions, typically in an alcoholic solvent like ethanol.[3] The purity and structural integrity of the resulting crystalline solid are then confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), with elemental analysis providing empirical formula verification.[4][5][6] For molecules that yield suitable crystals, Single-Crystal X-ray Diffraction provides the definitive three-dimensional structure.[2][6][7]

Caption: Synthesis of the title Schiff base via condensation.

In Silico Analysis: Predicting Biological Potential

In silico methods leverage computational power to model and predict the interactions between a small molecule (ligand) and a biological macromolecule (target), typically a protein or enzyme. This approach is invaluable for prioritizing candidates and hypothesizing mechanisms of action before undertaking resource-intensive laboratory work. Molecular docking is the cornerstone of this predictive process.

The goal of molecular docking is to predict the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. A lower binding energy score (typically in kcal/mol) suggests a more stable and potentially more potent interaction. The choice of protein target is critical and is based on established roles in disease pathology. For instance, bacterial DNA gyrase is a validated target for antibiotics, while tubulin is a key target for anticancer agents.[8]

  • Target and Ligand Preparation:

    • Protein Selection: A protein target is selected based on the desired biological activity. For example, for antibacterial analysis, the crystal structure of Staphylococcus aureus DNA gyrase would be downloaded from the Protein Data Bank (PDB).

    • Protein Preparation: The downloaded protein structure is prepared by removing water molecules, co-ligands, and adding polar hydrogen atoms. This "cleans" the structure for the simulation.

    • Ligand Preparation: A 3D structure of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol is generated and its energy is minimized to achieve a stable conformation.

  • Grid Generation and Docking Simulation:

    • A "grid box" is defined around the active site of the protein, specifying the search space for the docking algorithm.

    • Using software like AutoDock or Schrödinger Maestro, the ligand is flexibly docked into the defined active site. The algorithm explores numerous possible conformations and orientations (poses) of the ligand.

  • Analysis and Interpretation:

    • The results are ranked based on binding energy scores.

    • The top-scoring poses are visually inspected to analyze the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the Schiff base and the amino acid residues of the protein. These interactions are critical for biological activity.

Molecular_Docking_Workflow PDB 1. Select Target (e.g., Protein from PDB) PrepProtein 3. Prepare Protein (Remove Water, Add Hydrogens) PDB->PrepProtein Ligand 2. Prepare Ligand (3D Structure of Schiff Base) Dock 5. Run Docking Simulation Ligand->Dock Grid 4. Define Active Site (Grid Generation) PrepProtein->Grid Grid->Dock Analyze 6. Analyze Results (Binding Energy & Interactions) Dock->Analyze Hypothesis 7. Formulate Hypothesis (Predicted Biological Activity) Analyze->Hypothesis

Caption: A typical workflow for molecular docking studies.

While specific docking studies for the exact title compound are not widely published, analysis of closely related Schiff bases allows for strong predictions.[9][10]

  • Antimicrobial Activity: The molecule is predicted to bind effectively to the active sites of bacterial enzymes like DNA gyrase or dihydrofolate reductase. The chloro-substituents on both phenyl rings are expected to enhance hydrophobic interactions within the binding pocket, while the phenolic hydroxyl and imine nitrogen can act as hydrogen bond donors and acceptors, respectively.

  • Anticancer Activity: Docking studies on similar compounds have shown potent binding to the colchicine binding site of tubulin, thereby inhibiting microtubule polymerization—a validated anticancer mechanism.[8] The planar nature of the Schiff base facilitates π-π stacking with aromatic residues in the active site.

  • Antioxidant Activity: Computationally, the antioxidant potential can be linked to the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates easier donation of the hydrogen atom to scavenge free radicals. The electronic properties of the molecule suggest it should be an effective radical scavenger.

In Vitro Validation: Measuring Biological Activity

In vitro assays are the gold standard for confirming the biological activities predicted by computational models. These experiments use cultured cells, isolated enzymes, or microorganisms to provide quantitative data on a compound's efficacy.

  • Methodology: The antimicrobial potential is typically assessed using two primary methods:

    • Disc Diffusion Assay: A preliminary qualitative test where a paper disc impregnated with the Schiff base is placed on an agar plate inoculated with a specific bacterium or fungus. The diameter of the clear zone of inhibition around the disc indicates the compound's antimicrobial activity.

    • Broth Microdilution Method: This quantitative assay is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[5]

  • Expected Results: Studies on Schiff bases derived from 5-chlorosalicylaldehyde have demonstrated potent activity against a range of pathogens.[5] For instance, a closely related analog, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, showed excellent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. fluorescence) bacteria.[5] It is expected that the title compound will exhibit similar or enhanced activity due to the presence of two chlorine atoms, which often increases lipophilicity and cell membrane penetration.

  • Methodology: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method.[11] DPPH is a stable free radical with a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to a yellow-colored compound. The color change is measured spectrophotometrically, and the concentration of the compound required to scavenge 50% of the DPPH radicals (IC₅₀) is calculated. A lower IC₅₀ value signifies higher antioxidant activity.

  • Expected Results: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity.[12] Therefore, 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol is expected to be a potent antioxidant, a finding supported by numerous studies on similar phenolic Schiff bases.[9][10]

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells. The compound's cytotoxicity is expressed as the IC₅₀ value—the concentration that reduces the viability of a cancer cell line by 50%.

  • Expected Results: Given the structural similarities to other Schiff bases with known anticancer properties, the title compound is expected to show significant cytotoxicity against various human cancer cell lines, such as breast (MCF-7), lung (NCI-H460), and central nervous system (SNB-19) cancer lines.[8][13]

Data Summary and Comparative Analysis

This section bridges the computational predictions with experimental outcomes, highlighting both the correlations and the valuable insights gained from any discrepancies.

Table 1: Comparison of In Silico Predictions and Expected In Vitro Outcomes

Biological ActivityIn Silico Prediction (Method)Expected In Vitro Outcome (Assay)Supporting Rationale
Antibacterial Strong binding to bacterial enzymes (e.g., DNA gyrase) via H-bonds and hydrophobic interactions.Low MIC values against Gram-positive and Gram-negative bacteria (Broth Dilution).Lipophilicity enhanced by chlorine atoms aids membrane penetration. Imine and phenol groups are key for binding.[5]
Antioxidant Low Bond Dissociation Enthalpy of the phenolic O-H group, facilitating H-atom donation.Low IC₅₀ value in scavenging stable free radicals (DPPH Assay).The phenolic moiety is a well-established radical scavenger.[9][12]
Anticancer High binding affinity to key cancer targets like tubulin, disrupting its function.Low IC₅₀ values against various cancer cell lines (MTT Assay).Predicted interactions like π-π stacking and H-bonds align with mechanisms of known tubulin inhibitors.[8]

A strong correlation between a low binding energy in docking and a low IC₅₀/MIC value in vitro provides powerful evidence for the compound's mechanism of action.[9][10] However, discrepancies can arise. A compound might show a promising docking score but poor in vitro activity. This could be due to:

  • Physicochemical Properties: Poor solubility or stability in the assay medium.

  • Cellular Uptake: Inability to cross the bacterial cell wall or the membrane of a cancer cell.

  • Model Limitations: In silico models use rigid or partially flexible proteins, which may not fully capture the dynamic nature of a protein in a biological system.

These discrepancies are not failures but learning opportunities. They guide further computational work (e.g., ADMET prediction—Absorption, Distribution, Metabolism, Excretion, Toxicity) and chemical modifications to improve the compound's drug-like properties.

Feedback_Loop InSilico In Silico Prediction (e.g., Docking) Synthesis Chemical Synthesis & Characterization InSilico->Synthesis Prioritizes Candidates InVitro In Vitro Validation (e.g., MIC, IC50) Synthesis->InVitro Provides Test Compound SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Generates Data SAR->InSilico Refines Models & Guides Design

Caption: The iterative cycle of drug discovery.

Conclusion and Future Perspectives

The comprehensive analysis of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol demonstrates its high potential as a multifunctional biological agent. In silico predictions strongly suggest that it possesses antimicrobial, antioxidant, and anticancer properties, which are anticipated to be confirmed by robust in vitro experimental data based on evidence from closely related analogs.

The true strength of this dual approach lies in its iterative power. The experimental data serves to validate and refine the computational models, leading to more accurate predictions for the next generation of compounds. Future work should focus on:

  • Broad-Spectrum Screening: Conducting the proposed in vitro assays to generate definitive quantitative data (MIC and IC₅₀ values) for the title compound.

  • Mechanism of Action Studies: Using techniques like enzyme inhibition assays to confirm that the compound inhibits the specific protein targets identified through docking.

  • Advanced Computational Modeling: Employing molecular dynamics simulations to study the stability of the ligand-protein complex over time.

  • Lead Optimization: Synthesizing analogs based on the in silico and in vitro results to improve potency and selectivity, establishing a clear Structure-Activity Relationship (SAR).

By integrating computational and experimental chemistry, we can accelerate the journey from a promising molecule to a potential therapeutic lead with greater efficiency and insight.

References

  • Ommenya, F. K., et al. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E) - Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes. Available at: [Link]

  • Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. PubMed. Available at: [Link]

  • Ommenya, F. K. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF SCHIFF BASE, 4- CHLORO-2-{(E). Jomo Kenyatta University of Agriculture and Technology. Available at: [Link]

  • SciSpace. (n.d.). Synthesis, spectral characterizations and antimicrobial activity of some Schiff bases of 4-chloro-2-aminophenol. Available at: [Link]

  • Semantic Scholar. (n.d.). [PDF] 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol. Available at: [Link]

  • Sharov, A., et al. (2025). A Schiff base 4-chloro-2-((pyridin-3-ylimino)methyl)phenol: crystal structure details, computational study, proteolytic properties, molecular docking, in vivo toxicity and in vitro antibacterial activity. International Journal of Biology and Chemistry. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization and Antimicrobial Studies of 2-{(E)- [(4-Chlorophenyl)Imino]Methyl}Phenol Schiff Base Ligand and its Cu(II) Complex. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4-{(E)-[(4-chlorophenyl)imino]methyl}phenol. PMC. Available at: [Link]

  • Tukur, A. (2020). Synthesis, Characterization and Antimicrobial Studies of 2-{(E)- [(4-Chlorophenyl)Imino]Methyl}Phenol Schiff Base Ligand and its Cu(II) Complex. ResearchGate. Available at: [Link]

  • Zhang, X. (2009). 4-Chloro-2-[(E)-(2-chlorophenyl)iminomethyl]phenol. R Discovery. Available at: [Link]

  • New Journal of Chemistry (RSC). (n.d.). Synthesis, characterization, biological evaluation, DFT and molecular docking studies of (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol and its Co(ii), Ni(ii), Cu(ii), and Zn(ii) complexes. Available at: [Link]

  • MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Available at: [Link]

  • Semantic Scholar. (n.d.). Figure 3 from 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol. Available at: [Link]

  • Zhang, X. (2009). 4-Chloro-2-[(E)-(2-chlorophenyl)iminomethyl]phenol. ResearchGate. Available at: [Link]

  • Efil, K., et al. (2012). (PDF) 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-[(E)-(4-fluorophenyl)iminomethyl]phenol. PMC. Available at: [Link]

  • PubMed. (2013). 4-Chloro-2-[(E)-(4-fluoro-phen-yl)imino-meth-yl]phenol. Available at: [Link]

  • PubMed. (2009). 4-Chloro-2-[(E)-(2-chloro-phen-yl)imino-meth-yl]phenol. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[(4-Chlorobenzyl)iminomethyl]phenol. PMC. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) 2-[(4-Chlorobenzyl)iminomethyl]phenol. Available at: [Link]

  • MDPI. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Available at: [Link]

Sources

Validation of fluorescence quenching mechanisms using 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to Validating Fluorescence Quenching Mechanisms

Case Study: 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Observation to Mechanistic Understanding

In the realm of molecular interaction analysis, fluorescence quenching is a powerful and ubiquitous phenomenon.[1][2] It provides a window into the dynamics of molecules, from protein folding to drug-target binding. However, simply observing a decrease in fluorescence intensity is insufficient for rigorous scientific inquiry. A true understanding—one that can reliably inform drug development or biochemical analysis—requires a validated mechanism. The core question is not if fluorescence is quenched, but how.

This guide provides a comprehensive framework for definitively validating the quenching mechanism. We will use the Schiff base, 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol , as our model fluorophore. While its specific fluorescence properties are not extensively documented in public literature, its structure is representative of many fluorescent probes used in research.[6][7] This guide will therefore outline the universal, self-validating system of experiments required to characterize its interactions with any given quencher.

Part 1: The Theoretical Framework of Quenching

Before designing experiments, we must understand the theoretical underpinnings of the primary quenching mechanisms. Each mechanism leaves a unique, measurable fingerprint on the fluorophore's spectroscopic properties.

1. Dynamic (Collisional) Quenching: This process occurs when a quencher molecule (Q) collides with a fluorophore (F) that is already in its excited state (F*).[1][2] This collision provides a non-radiative pathway for the fluorophore to return to its ground state, thus preventing the emission of a photon.

  • Key Characteristics:

    • Requires diffusion and molecular collisions.[5]

    • Only affects the excited-state properties of the fluorophore.

    • The ground-state absorption spectrum of the fluorophore is unchanged.[8]

    • The fluorescence lifetime of the fluorophore is reduced.[3][]

2. Static Quenching: This mechanism involves the formation of a stable, non-fluorescent complex (FQ) between the fluorophore and the quencher in the ground state.[3] This complex effectively reduces the concentration of fluorophores available for excitation.

  • Key Characteristics:

    • Involves ground-state complex formation.[3]

    • May alter the absorption spectrum of the fluorophore.[8]

    • The fluorescence lifetime of the uncomplexed fluorophores remains unchanged.[3][] The system appears to have a constant lifetime because the quenched population is "dark" and does not contribute to the measured signal.

3. Förster Resonance Energy Transfer (FRET): FRET is a specialized form of dipole-dipole coupled energy transfer, not a quenching mechanism in the collisional or static sense, but it does result in a decrease of the donor's fluorescence.[10][11][12] It's a non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor molecule in close proximity (typically 1-10 nm).[11][13]

  • Key Requirements for FRET:

    • Significant spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum.[11][14]

    • Close proximity of the donor and acceptor.[11][13]

    • The donor's fluorescence lifetime is shortened.[12]

Part 2: A Multi-Pronged Experimental Strategy for Mechanism Validation

G cluster_0 Phase 1: Initial Observation & Quantification cluster_1 Phase 2: Differentiating Static vs. Dynamic cluster_2 Phase 3: Final Mechanism Validation A Steady-State Fluorescence Titration B Stern-Volmer Plot Construction (I₀/I vs. [Q]) A->B Provides intensity data F Comparative Analysis B->F Linearity & Ksv C UV-Vis Absorption Titration C->F Spectral changes? D Time-Resolved Fluorescence (Lifetime Measurements) D->F Lifetime (τ) changes? E Temperature Dependence Study E->F Ksv vs. Temp

Caption: Experimental workflow for quenching mechanism validation.

Protocol 1: Steady-State Fluorescence & Stern-Volmer Analysis

This is the foundational experiment to quantify the quenching efficiency.

Objective: To measure the decrease in fluorescence intensity of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol as a function of quencher concentration and to calculate the Stern-Volmer constant (Ksv).

Methodology:

  • Prepare a stock solution of the fluorophore in a suitable solvent (e.g., ethanol or DMSO) and a high-concentration stock solution of the quencher.

  • Create a series of samples in quartz cuvettes, each with a fixed concentration of the fluorophore (ensure absorbance is < 0.1 at the excitation wavelength to avoid inner filter effects) and varying concentrations of the quencher.

  • Include a control sample with only the fluorophore (no quencher) to measure the initial intensity (I₀).

  • Using a spectrofluorometer, record the emission spectrum for each sample at a fixed excitation wavelength.

  • Plot the Stern-Volmer relationship: I₀/I versus [Q], where I is the intensity at the emission maximum for each quencher concentration [Q].[15]

Interpretation: The Stern-Volmer equation is: I₀ / I = 1 + Ksv[Q]

A linear plot suggests that a single type of quenching mechanism (either purely static or purely dynamic) is dominant.[8][15] The slope of this line is the Stern-Volmer quenching constant, Ksv. An upward curvature suggests a combination of static and dynamic quenching.[8][16]

Protocol 2: UV-Visible Absorption Spectroscopy

Objective: To probe for ground-state interactions between the fluorophore and the quencher.

Methodology:

  • Prepare samples identical to those in Protocol 1.

  • Using a UV-Vis spectrophotometer, record the absorption spectrum for each sample.

  • Overlay the spectra to observe any changes in the fluorophore's absorption profile as the quencher concentration increases.

Interpretation:

  • No Change in Absorption Spectrum: This is strong evidence against static quenching. It indicates that the quencher does not perturb the ground-state electronic structure of the fluorophore, pointing towards a dynamic mechanism.[8]

  • Change in Absorption Spectrum: A change (e.g., a shift in λmax, or the appearance of a new band) signifies the formation of a ground-state complex and is a hallmark of static quenching.[3][8]

Protocol 3: Time-Resolved Fluorescence Spectroscopy

This is the most definitive experiment for distinguishing between static and dynamic quenching.[2][3]

Objective: To measure the fluorescence lifetime of the fluorophore in the presence and absence of the quencher.

Methodology:

  • Using a time-resolved fluorometer (e.g., Time-Correlated Single Photon Counting - TCSPC), measure the fluorescence decay profile of the fluorophore-only sample to determine its unquenched lifetime (τ₀).

  • Measure the fluorescence decay for each sample containing the quencher to determine the quenched lifetime (τ).

  • Plot the lifetime Stern-Volmer relationship: τ₀/τ versus [Q].

Interpretation:

  • Lifetime Decreases (τ₀/τ > 1): The quencher provides an additional de-excitation pathway, shortening the time the fluorophore spends in the excited state. This is the definitive signature of dynamic quenching.[3][5]

  • Lifetime is Unchanged (τ₀/τ = 1): The quencher only affects the "dark" ground-state complexes. The remaining uncomplexed fluorophores fluoresce normally with an unperturbed lifetime. This is the definitive signature of static quenching.[3][]

Part 3: Data Synthesis and Comparative Analysis

The power of this approach lies in comparing the results from all three protocols. The following table summarizes the expected outcomes for each mechanism.

Parameter Purely Dynamic Quenching Purely Static Quenching Combined Static & Dynamic
UV-Vis Absorption No change in spectrum[8]Spectrum changes (e.g., shift in λmax)[8]Spectrum changes
Fluorescence Lifetime (τ) Decreases with [Q][3]Unchanged with [Q][3]Decreases with [Q]
Intensity Stern-Volmer Plot (I₀/I) Linear[16]Linear[16]Upward curvature[15]
Lifetime Stern-Volmer Plot (τ₀/τ) Linear and superimposable on the intensity plot[16]Flat (τ₀/τ = 1)[3]Linear, but with a smaller slope than the intensity plot
Effect of ↑ Temperature Ksv increases (more collisions)[5][17]Ksv decreases (complex destabilizes)[18]Complex behavior

Causality Behind Temperature Effects: For dynamic quenching, higher temperatures increase the diffusion rate of molecules, leading to more frequent collisions and thus more efficient quenching.[5] Conversely, for static quenching, the ground-state complex is often thermodynamically less stable at higher temperatures, causing it to dissociate and leading to a decrease in quenching efficiency.[17][18]

G cluster_0 Experimental Observations cluster_1 Conclusion A I₀/I vs [Q] is Linear Conclusion Mechanism is Dynamic Quenching A->Conclusion B τ₀/τ vs [Q] is Linear (Superimposable on I₀/I) B->Conclusion C Absorption Spectrum Unchanged C->Conclusion D Ksv Increases with Temperature D->Conclusion

Caption: Logical path to validating a dynamic quenching mechanism.

Conclusion

References

  • Förster resonance energy transfer - Wikipedia. (n.d.). Retrieved from [Link]

  • Edinburgh Instruments. (2024, May 14). What is Förster Resonance Energy Transfer | What is FRET. Retrieved from [Link]

  • Zheng, J., et al. (n.d.). Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells. PMC. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Dynamic Quenching. Retrieved from [Link]

  • PicoQuant. (n.d.). Foerster Resonance Energy Transfer (FRET). Retrieved from [Link]

  • AZoM. (2013, December 16). Introduction to Förster Resonance Energy Transfer (FRET). Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Fluorescence Quenching & the Stern-Volmer Plot. Retrieved from [Link]

  • Journal of Physics: Conference Series. (2020). Effect of temperature on fluorescence quenching and emission characteristics of laser dyes. Retrieved from [Link]

  • Edinburgh Instruments. (2024, May 7). What is a Stern-Volmer Plot? Retrieved from [Link]

  • Virtual Labs. (n.d.). Estimation of the Quenching Constant from Stern-Volmer Plot. Retrieved from [Link]

  • Fiveable. (2025, August 15). 7.3 Fluorescence quenching mechanisms - Photochemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Temperature and Quenching Studies of Fluorescence Polarization Detection of DNA Hybridization | Analytical Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 14). 10.3.4: The Fluorescence Lifetime and Quenching. Retrieved from [Link]

  • Wikipedia. (n.d.). Stern–Volmer relationship. Retrieved from [Link]

  • AxisPharm. (2024, September 26). What is fluorescence quenching? Retrieved from [Link]

  • Optics Express. (2022, August 15). Temperature dependence of fluorescence dynamic behavior of wide-bandgap compounds. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). QUENCHING OF FLUORESCENCE WITH TEMPERATURE. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Quenching of Fluorescence with Temperature. Retrieved from [Link]

  • PMC. (2024, November 26). Validation of a Novel Strategy for Fluorescence Quenching for a Self-Quenching Fluorogenic Probe and Its Application for Visual Loop-Mediated Isothermal Amplification Detection During Food Safety Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol. Retrieved from [Link]

  • Lakowicz, J. R. (n.d.). Quenching of Fluorescence. In Principles of Fluorescence Spectroscopy.
  • Edinburgh Instruments. (2024, May 2). What is Fluorescence Quenching? Retrieved from [Link]

  • Spectroscopy Online. (2025, June 17). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Chloro-2-[(E)-(2-chlorophenyl)iminomethyl]phenol. Retrieved from [Link]

  • PMC. (n.d.). 4-Chloro-2-[(E)-(2-chlorophenyl)iminomethyl]phenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-chloro-2-methyl-. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Static and dynamic fluorescence quenching experiments for the physical chemistry laboratory. Retrieved from [Link]

  • ETH Zurich. (n.d.). UV/VIS Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence quenching mechanism: (A) UV-Vis absorption spectra of.... Retrieved from [Link]

Sources

A Comparative Guide to the Corrosion Inhibition Efficiency of Halogenated vs. Non-Halogenated Schiff Bases

Author: BenchChem Technical Support Team. Date: March 2026

In the persistent battle against metallic degradation, the strategic deployment of corrosion inhibitors is paramount. Among the diverse classes of organic inhibitors, Schiff bases have garnered significant attention due to their facile synthesis, structural versatility, and remarkable efficacy.[1][2][3] This guide provides an in-depth comparative analysis of halogenated and non-halogenated Schiff bases, elucidating the nuanced roles of halogen substituents in augmenting corrosion inhibition performance. We will delve into the mechanistic underpinnings, supported by experimental data and theoretical insights, to offer a comprehensive resource for researchers and professionals in materials science and chemical engineering.

The Fundamental Role of Schiff Bases in Corrosion Inhibition

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are typically synthesized through the condensation of a primary amine with a carbonyl compound.[4][5] Their effectiveness as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[2][3] This adsorption is facilitated by the presence of heteroatoms (such as nitrogen, oxygen, and sulfur), aromatic rings, and the π-electrons of the C=N bond, which act as active centers for interaction with the vacant d-orbitals of the metal.[6][7]

The inhibition mechanism can be broadly categorized into two types:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor molecule and the metal surface, leading to the formation of a coordinate-type bond.[2]

The overall efficiency of a Schiff base inhibitor is a function of its molecular structure, which dictates its ability to adsorb strongly and form a dense, stable protective film.

The Halogen Effect: Enhancing Inhibition Efficiency

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the molecular structure of Schiff bases has been shown to significantly enhance their corrosion inhibition efficiency.[1] This "halogen effect" can be attributed to several key factors:

  • Increased Electron Density: Halogens, despite their electronegativity, can increase the electron density on the inhibitor molecule through the mesomeric effect, particularly when positioned at the ortho and para positions of an aromatic ring. This enhanced electron density facilitates stronger adsorption onto the metal surface.[1]

  • Larger Atomic Size: The larger atomic radii of halogens (especially Br and I) can provide a greater surface coverage area, effectively blocking more active corrosion sites.

  • Inductive and Steric Effects: The inductive effect of halogens can influence the electron distribution within the molecule, while their steric bulk can affect the orientation of the adsorbed inhibitor on the metal surface, potentially leading to a more compact and protective film.

  • Bridging Effect: Halogen atoms can act as bridging ligands, facilitating the adsorption of the inhibitor molecule onto the metal surface.

Comparative Experimental Evidence

The superior performance of halogenated Schiff bases is well-documented in the scientific literature. Let's examine some key experimental findings that highlight this difference.

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are powerful tools for evaluating the performance of corrosion inhibitors.[8][9][10]

  • Potentiodynamic Polarization (PDP): PDP studies provide information on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[11][12] Inhibitors are classified as anodic, cathodic, or mixed-type based on their effect on these reactions. In numerous comparative studies, halogenated Schiff bases have demonstrated a more significant reduction in both anodic and cathodic current densities compared to their non-halogenated counterparts, indicating a mixed-type inhibition mechanism with enhanced efficiency.[13][14]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the properties of the inhibitor film and the kinetics of the corrosion process.[9][15][16] Key parameters obtained from EIS include the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value signifies a greater resistance to charge transfer across the metal/solution interface, indicating better inhibition. Conversely, a lower Cdl value suggests a thicker or more compact protective film. Consistently, studies have shown that halogenated Schiff bases lead to significantly higher Rct values and lower Cdl values when compared to similar non-halogenated structures under identical conditions.

Table 1: Illustrative Comparison of Electrochemical Parameters

Inhibitor TypeConcentration (mM)Inhibition Efficiency (%) (from PDP)Rct (Ω cm²) (from EIS)Cdl (µF cm⁻²) (from EIS)
Non-Halogenated Schiff Base 0.585.245065
Halogenated (Chloro-substituted) Schiff Base 0.595.8[13]120030

Note: The data presented in this table is a representative summary compiled from multiple sources and is intended for illustrative purposes.

Quantum Chemical Calculations: Theoretical Validation

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide theoretical insights into the relationship between the molecular structure of an inhibitor and its efficiency.[17][18][19][20] Key parameters calculated include:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption.

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

  • ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and thus, potentially better inhibition efficiency.

  • Dipole Moment (µ): A higher dipole moment can lead to stronger electrostatic interactions with the metal surface.

Theoretical studies consistently show that the introduction of halogens into the Schiff base structure favorably modifies these quantum chemical parameters, leading to a predicted increase in inhibition efficiency, which is in good agreement with experimental observations.[21]

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are crucial.

A general and straightforward method for the synthesis of Schiff bases involves the condensation reaction between a primary amine and a carbonyl compound.[4][5]

Step-by-Step Protocol:

  • Dissolve equimolar amounts of the chosen aldehyde (e.g., salicylaldehyde or a halogen-substituted salicylaldehyde) and amine (e.g., aniline) in a suitable solvent, typically ethanol or methanol.

  • Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.

  • Reflux the reaction mixture for a period of 2-4 hours, while monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.

  • Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

  • Characterize the synthesized Schiff base using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and elemental analysis to confirm its structure and purity.[5][22]

Electrochemical experiments are typically performed in a three-electrode cell containing the working electrode (the metal being studied, e.g., mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

Workflow for Corrosion Inhibition Study:

G cluster_prep Preparation cluster_exp Electrochemical Testing cluster_analysis Data Analysis Metal_Prep Metal Specimen Preparation Sol_Prep Corrosive Solution Preparation Inhibitor_Prep Inhibitor Solution Preparation OCP Open Circuit Potential (OCP) Stabilization Inhibitor_Prep->OCP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS PDP Potentiodynamic Polarization (PDP) EIS->PDP EIS_Analysis EIS Data Fitting (Rct, Cdl) EIS->EIS_Analysis PDP_Analysis PDP Curve Analysis (Icorr, Ecorr, η%) PDP->PDP_Analysis Mechanism Inhibition Mechanism Determination EIS_Analysis->Mechanism PDP_Analysis->Mechanism

Caption: Workflow for evaluating corrosion inhibitor performance.

Detailed Steps:

  • Surface Preparation: Mechanically polish the working electrode with successively finer grades of emery paper, degrease it with acetone, rinse with distilled water, and dry it.

  • Electrolyte: Prepare the corrosive medium, for example, a 1 M HCl solution.[23]

  • Inhibitor Concentration: Prepare a range of inhibitor concentrations in the corrosive medium.[23]

  • Open Circuit Potential (OCP): Immerse the prepared electrode in the test solution and allow the OCP to stabilize, which typically takes about 30-60 minutes.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a specified frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude AC signal (e.g., 10 mV).[9]

  • Potentiodynamic Polarization (PDP): After EIS, conduct the PDP scan by polarizing the electrode potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[14]

Conclusion: The Decisive Advantage of Halogenation

References

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Frontiers in Materials.
  • Synthesis and characterization of new Schiff bases and evaluation as Corrosion inhibitors. (2025). Journal of Al-Nahrain University.
  • Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium. (n.d.). RSC Publishing.
  • Synthesis and characterization of new Schiff bases and evaluation as corrosion inhibitors. (n.d.). Journal of Basrah Researches.
  • Quantum Chemical Calculations on the Corrosion Inhibition Performance. (n.d.). ACS Omega.
  • A Quantum Computational Method for Corrosion Inhibition. (2025). ACS Publications.
  • Synthesis, Characterization, and Corrosion Inhibition Assessment of Three New Mononuclear Hybrid Complexes Based on Schiff (2-(2-Hydroxybenzylidene)amino)phenol and Triphenylphosphine Ligand. (n.d.). PMC.
  • Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. (2025). Baghdad Science Journal.
  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). PMC.
  • Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. (2020). Oxford Academic.
  • Anticorrosion Agents for Carbon Steel in Acidic Environments: Synthesis and Quantum Chemical Analysis of New Schiff Base Compounds with Benzylidene. (2023). ACS Omega.
  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing.
  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Publications.
  • Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S. (n.d.). Materials Science.
  • Potentiodynamic polarization behaviour of the aluminium alloy in 0.1 M... (n.d.). ResearchGate.
  • Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. (n.d.). ROSA P.
  • Electrochemical parameters of potentiodynamic polarization studies with... (n.d.). ResearchGate.
  • Potentiodynamic polarization measurements curves of a metallic... (n.d.). ResearchGate.
  • Synthesis and evaluation of Schiff base as corrosion inhibitor for carbon steel in 1 M HCl solution. (2024). Emerald Publishing.
  • jESE manuscript. (2024). Semantic Scholar.
  • Utilizing Schiff Bases for Surface Coating and Corrosion Prevention. (2025). IntechOpen.
  • Experimental and theoretical insights into the corrosion inhibition activity of novel Schiff bases for aluminum alloy in acidic medium. (2019). PMC.
  • Schiff based corrosion inhibitors for metals in acidic environment: A review. (2018). MedCrave online.
  • Computational Design of Anticorrosion Properties of Novel, Low-Molecular Weight Schiff Bases. (2022). MDPI.
  • Organic CHEMISTRY. (2014). TSI Journals.
  • a comparative study of corrosion inhibitive effects of some schiff bases on metal in acidic. (2014). Worldwidejournals.com.
  • Schiff Bases as Effective and Sustainable Corrosion Inhibitors. (2025). Scholars Middle East Publishers.
  • Potentiometric Studies of the Complexation Properties of Selected Lanthanide Ions with Schiff Base Ligand. (2025). PMC.
  • Journal of Materials and Engineering Schiff Bases as Corrosion Inhibitors: A Mini-Review. (2024). Journal of Materials and Engineering.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and professionals in drug development, our commitment to safety extends beyond the laboratory bench to the responsible management of chemical waste. This guide provides a detailed protocol for the proper disposal of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol, a halogenated organic compound. The procedures outlined here are grounded in established safety protocols for hazardous chemical waste management, ensuring the protection of personnel and the environment.

Hazard Assessment and Chemical Profile

4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol is a Schiff base derived from 4-chloro-2-formylphenol and 4-chlorobenzylamine. Its hazard profile is likely to be influenced by its constituent parts, which include chlorinated phenolic and benzylamine moieties.

Based on data from similar compounds like 4-chloro-2-methylphenol and 4-chlorophenol, the following hazards should be anticipated:

  • Toxicity: Likely to be toxic if inhaled, swallowed, or in contact with skin.[1][2]

  • Corrosivity: May cause severe skin burns and eye damage.[1][2]

  • Environmental Hazard: Expected to be very toxic to aquatic life.[1][3]

Hazard CategoryAnticipated RiskSource
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to Toxic[1][2][4]
Skin Corrosion/Irritation Corrosive[1][2]
Serious Eye Damage/Irritation Corrosive[1][2]
Aquatic Toxicity Very toxic to aquatic life[1][3]

Personal Protective Equipment (PPE)

Before handling 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-resistant lab coat.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.

Disposal Workflow

The disposal of 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_disposal Disposal A Ensure appropriate PPE is worn B Work in a well-ventilated area (fume hood) A->B Safety First C Segregate as Halogenated Organic Waste B->C Proceed to Collection D Use a dedicated, labeled, and sealed waste container C->D Containment E Do not mix with non-halogenated or incompatible waste D->E Prevent Reactions F Arrange for pickup by institutional EHS E->F Final Step G Complete all required waste disposal forms F->G Documentation

Caption: Disposal workflow for 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol.

Step-by-Step Disposal Protocol

For Small Quantities (e.g., residual amounts in containers):
  • Rinsing: Rinse the container with a small amount of a suitable organic solvent (e.g., acetone, ethanol).

  • Collection of Rinsate: Collect the solvent rinsate in a designated "Halogenated Organic Waste" container.

  • Container Disposal: Once the container is empty and rinsed, it can typically be disposed of according to your institution's guidelines for empty chemical containers.

For Bulk Quantities or Contaminated Materials:
  • Waste Segregation: This compound should be treated as a halogenated organic waste .[5][6][7] Do not mix it with non-halogenated solvents or other waste streams unless explicitly permitted by your EHS department.

  • Waste Container:

    • Use a designated, leak-proof, and chemically compatible container for halogenated organic waste.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol".

    • Keep the container sealed when not in use.

  • Contaminated Labware: Any disposable labware (e.g., pipette tips, gloves) that comes into contact with this chemical should be collected in a sealed bag or container, labeled as "Solid Hazardous Waste" with the chemical name, and disposed of through the institutional EHS office.

  • Spill Cleanup:

    • In case of a spill, wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2]

References

  • Thermo Fisher Scientific. (2025, September 15).
  • Apollo Scientific. (n.d.).
  • PubChem. (n.d.). 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol. Retrieved from [Link]

  • Fisher Scientific. (2013, April 5).
  • ChemicalBook. (2026, January 17).
  • University of W
  • Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste.
  • OECD SIDS. (n.d.). 4-CHLORO-2-METHYLPHENOL.
  • Environmental Health and Safety, University of Wisconsin-Madison. (n.d.). Hazardous Waste Reduction.
  • Braun Research Group. (n.d.).
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • EPFL. (n.d.).
  • Reddit. (2023, November 3). Chemical waste disposal.
  • kx-8137. (n.d.).

Sources

Personal protective equipment for handling 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol . This compound is a novel halogenated aromatic Schiff base, a class of molecules increasingly utilized in drug development for their potent biological activities, including antidiabetic, antimicrobial, and antioxidant properties[1][2]. However, the very structural motifs that make this compound pharmacologically valuable also impart significant occupational hazards that require strict logistical and operational controls[3].

Mechanistic Risk Assessment (E-E-A-T)

To design a self-validating safety protocol, we must first understand the molecular causality of the compound's toxicity. Do not simply wear PPE; understand why it is protecting you.

  • Electrophilic Imine Bond (-C=N-): Schiff bases can act as direct haptens. The imine carbon is highly electrophilic and can undergo nucleophilic attack by primary amino groups present in skin proteins. This covalent modification is a primary pathway for severe skin sensitization and allergic contact dermatitis[4][5].

  • Halogen-Enhanced Lipophilicity: The inclusion of chlorine atoms on both the phenol and benzyl rings significantly increases the molecule's partition coefficient (LogP). This high lipophilicity facilitates rapid penetration through the stratum corneum and cellular lipid bilayers, exacerbating the risk of systemic absorption[2].

  • Phenolic Corrosivity: The phenolic hydroxyl (-OH) group acts as a proton donor that can disrupt cellular membranes and precipitate proteins, leading to localized tissue irritation or chemical burns upon contact[4].

Mechanism Compound 4-chloro-2-{(E)-[(4-chlorobenzyl) imino]methyl}phenol Imine Imine Group (-C=N-) Electrophilic Center Compound->Imine Phenol Phenol Group (-OH) Proton Donor Compound->Phenol Halogen Chloro Groups (-Cl) Lipophilicity Enhancer Compound->Halogen Protein Skin Proteins (Nucleophilic Attack) Imine->Protein Sensitization Risk Phenol->Protein Irritation / Burns Membrane Cell Membranes (Rapid Penetration) Halogen->Membrane Systemic Absorption

Mechanistic pathways of toxicity for halogenated phenolic Schiff bases.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risk profile, the following PPE is mandatory. All data is summarized for rapid operational compliance.

Protection AreaRecommended EquipmentSpecification StandardMechanistic Rationale
Hands Double-layered Nitrile or Neoprene glovesMin. 0.11 mm thickness (inner), 0.15 mm (outer)Halogenated aromatics enhance lipid solubility. Phenolic compounds can degrade thin latex/nitrile over prolonged exposure.
Eyes/Face Chemical splash goggles + Face shieldANSI Z87.1 certifiedProtects against micro-dust aerosolization during weighing and splash hazards during solvent addition.
Body Disposable Tyvek® lab coat or chemically resistant apronPolyethylene-coatedPrevents particulate accumulation on woven fabrics. Schiff bases can permanently stain and covalently bind to cotton fibers.
Respiratory Fume Hood (Primary) + N95/P100 (Secondary)Face velocity 80-100 fpmPrevents inhalation of fine crystalline dust. Halogenated phenols are severe respiratory tract irritants.

Operational Workflows & Handling Protocols

The following step-by-step methodologies ensure a closed, self-validating system where exposure risk is engineered out of the process.

Protocol A: Preparation, Weighing, and Transfer

  • Environmental Verification: Verify that the Class II chemical fume hood is operational. Clear the workspace of incompatible materials (especially strong oxidizers and acids, which can rapidly degrade the compound).

  • Static Mitigation: Halogenated aromatic powders are highly prone to static charge accumulation, leading to unpredictable aerosolization. Use an anti-static ionizer fan in the hood and employ grounded, anti-static micro-spatulas for material transfer.

  • Closed-System Weighing: Tare a sealed glass vial on the analytical balance. Open the primary chemical container only within the fume hood. Transfer the required mass into the vial, seal it, and record the weight. Never transport open weigh boats across the laboratory.

  • Primary Decontamination: Wipe the exterior of the sealed vial and the analytical balance with a lint-free wipe dampened with isopropanol before removing them from the hood.

Protocol B: Solubilization and Assay Setup

  • Solvent Selection: When solubilizing the compound for biological assays (commonly utilizing DMSO, DMF, or DCM), recognize that these solvents act as potent penetration enhancers. They compound the dermal toxicity risk by carrying the dissolved Schiff base directly through protective barriers[3].

  • Injection: Inject the solvent into the sealed vial via a septum using a Luer-lock syringe to maintain a closed system.

  • Agitation: Vortex the sealed vial until complete dissolution is achieved. Avoid using ultrasonic baths if the vial is not hermetically sealed, as cavitation can aerosolize the toxic solution.

Workflow Start 1. Pre-Operation Verify Hood & PPE Weigh 2. Weighing Anti-static Spatula Start->Weigh Transfer 3. Transfer Closed System Weigh->Transfer Solubilize 4. Solubilization (e.g., DMSO/DCM) Transfer->Solubilize Clean 5. Decontamination Solvent Wash Solubilize->Clean Dispose 6. Waste Disposal Halogenated Waste Clean->Dispose

Step-by-step operational workflow for handling halogenated Schiff bases.

Spill Response & Disposal Plan

Schiff bases are chemically distinct in their reactivity; they are acid-labile. This property can be leveraged during emergency decontamination.

Emergency Spill Protocol:

  • Solid Spills: Do not sweep dry powder. Sweeping causes immediate aerosolization. Cover the spill with damp absorbent pads (using water or a mild surfactant). Carefully scoop the pads into a hazardous waste bag using a non-sparking tool.

  • Liquid Spills: Surround the spill with inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Chemical Degradation (Targeted Decontamination): Because the imine bond is susceptible to acid hydrolysis, wiping a contaminated surface with a mildly acidic solution (e.g., 5% acetic acid) will hydrolyze the residual Schiff base into 5-chlorosalicylaldehyde and 4-chlorobenzylamine. Follow this immediately with a soapy water wash to remove the resulting degradants.

  • Waste Segregation: Segregate all contaminated PPE, wipes, and reaction waste into clearly labeled "Halogenated Organic Waste" containers. Never mix with non-halogenated waste streams due to the severe risk of toxic, corrosive gas generation (e.g., hydrogen chloride) during downstream incineration.

References

  • Halogenated Copper(II) Complex of an Aniline Schiff Base: Synthesis, Spectroscopic Characterization, Antidiabetic Activity, Molecular Docking, and DFT Studies - Journal of Molecular Structure URL:[Link]

  • Evaluating the antidiabetes and antioxidant activities of halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde - Scientific Reports (Nature / PMC) URL:[Link]

  • Phenol, 2,2'-[(1-methyl-1,2-ethanediyl)bis(nitrilomethylidyne)]bis- - Evaluation statement - Australian Industrial Chemicals Introduction Scheme (AICIS) URL:[Link]

  • Copper(II) Complexes of Halogenated Quinoline Schiff Base Derivatives Enabled Cancer Therapy through Glutathione-Assisted Chemodynamic Therapy and Inhibition of Autophagy Flux - Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Ardex RA 144 Part B Safety Data Sheet (Sensitization via Schiff Base Reaction) - Ardex Australia URL:[Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.